2-Methyl-2-phenylpropan-1-ol
描述
Structure
3D Structure
属性
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173-69-5 | |
| Record name | β,β-Dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 956 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of 2-Methyl-2-phenylpropan-1-ol. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this document outlines a robust, proposed methodology based on established analytical techniques and computational chemistry. This guide is intended to serve as a blueprint for researchers undertaking the characterization of this and structurally related compounds.
Introduction
This compound is a tertiary alcohol containing a phenyl ring and a neopentyl-like backbone. Its structural features, including the rotatable bonds and the potential for intramolecular interactions, suggest a complex conformational landscape that can significantly influence its chemical reactivity, physical properties, and potential biological activity. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for its application in areas such as organic synthesis, materials science, and drug design.
This guide details the proposed experimental and computational protocols for a comprehensive analysis, from spectroscopic characterization to the theoretical prediction of its conformational preferences and energy profiles.
Proposed Experimental Protocols
A combination of spectroscopic techniques is proposed to elucidate the structural connectivity and provide insights into the conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H NMR Spectroscopy
-
Objective: To determine the number of distinct proton environments, their chemical shifts, and scalar couplings.
-
Methodology:
-
A solution of this compound (approx. 5-10 mg) will be prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The 1H NMR spectrum will be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ) will be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Integration of the signals will be performed to determine the relative number of protons in each environment.
-
Coupling constants (J) will be measured to infer dihedral angles and conformational preferences.
-
2.1.2. 13C NMR Spectroscopy
-
Objective: To identify the number of unique carbon environments and their chemical shifts.
-
Methodology:
-
A more concentrated solution of the analyte (approx. 20-50 mg) in a deuterated solvent will be used.
-
A proton-decoupled 13C NMR spectrum will be acquired.
-
Chemical shifts will be referenced to the solvent peak.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups and investigate potential hydrogen bonding.
-
Methodology:
-
The FT-IR spectrum will be recorded using a neat sample (if liquid) or as a KBr pellet (if solid).
-
The spectrum will be analyzed for characteristic absorption bands, particularly the O-H stretching frequency, which can provide evidence for intramolecular hydrogen bonding. A broad O-H band typically indicates hydrogen bonding.
-
Proposed Computational Modeling Protocol
To complement experimental data, a detailed computational study is proposed to explore the conformational space of this compound and to provide quantitative structural and energetic information.
Caption: Proposed computational workflow for the conformational analysis of this compound.
Conformational Search
A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
Density Functional Theory (DFT) Calculations
The low-energy conformers identified from the molecular mechanics search will be subjected to geometry optimization and frequency calculations using DFT.
-
Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.
-
Geometry Optimization: The geometries of the conformers will be fully optimized to locate the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan will be performed by systematically rotating key dihedral angles (e.g., C-C-O-H, Ph-C-C-O).
Predicted Data Presentation
The following tables are presented as templates for the organization of the data that would be generated from the proposed experimental and computational studies. The values are hypothetical and based on typical data for similar molecules.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)
| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |
| Phenyl-H (ortho) | 7.35-7.45 (m) | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.25-7.35 (m) | 127.0 - 128.0 |
| Phenyl-H (para) | 7.15-7.25 (m) | 126.0 - 127.0 |
| -CH2OH | 3.70 (s) | 70.0 - 75.0 |
| -OH | 1.5-2.5 (br s) | - |
| -C(CH3)2 | 1.30 (s) | 25.0 - 30.0 |
| Quaternary C (Ph-C) | - | 40.0 - 45.0 |
| Quaternary C (ipso) | - | 140.0 - 145.0 |
Table 2: Predicted Structural Parameters for the Most Stable Conformer (from DFT Calculations)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Cquat-Cipso | 1.54 |
| Cquat-CH2 | 1.55 |
| C-O | 1.43 |
| O-H | 0.97 |
| Bond Angles (°) | |
| Cipso-Cquat-CH2 | 110.5 |
| Cquat-C-O | 109.8 |
| C-O-H | 108.5 |
| Key Dihedral Angle (°) | |
| Cipso-Cquat-C-O | 60 (gauche) |
Table 3: Predicted Relative Energies and Rotational Barriers (from DFT Calculations)
| Conformer / Transition State | Relative Energy (kcal/mol) |
| Global Minimum (Conformer A) | 0.00 |
| Conformer B | 1.5 |
| Rotational Barrier (Ph-C) | 4-6 |
| Rotational Barrier (C-O) | 2-3 |
Logical Relationships in Structural Elucidation
Caption: Logical flow for the integrated structural elucidation of this compound.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach for the definitive structural and conformational analysis of this compound. By integrating high-resolution spectroscopic techniques with robust computational modeling, a complete picture of the molecule's three-dimensional structure, conformational preferences, and the energetic barriers between them can be achieved. The proposed workflows and data presentation formats provide a clear roadmap for researchers, ensuring a systematic and thorough investigation. The insights gained from such a study are fundamental for understanding the molecule's properties and for its rational application in further research and development.
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methyl-2-phenylpropan-1-ol
This technical guide offers a comprehensive analysis of the spectroscopic data for 2-Methyl-2-phenylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral characteristics and provides detailed experimental protocols for data acquisition. Due to the limited availability of experimentally acquired spectra in public databases, the presented data is predominantly based on computational predictions and established principles of spectroscopic interpretation.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations and fragmentation patterns.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 5H |
| Methylene (B1212753) Protons (-CH₂OH) | ~ 3.6 | Singlet | 2H |
| Hydroxyl Proton (-OH) | ~ 1.5 - 2.5 | Broad Singlet | 1H |
| Methyl Protons (2 x -CH₃) | ~ 1.3 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Aromatic Carbon (C-ipso) | ~ 145 |
| Aromatic Carbons (-CH) | ~ 125 - 128 |
| Methylene Carbon (-CH₂OH) | ~ 70 |
| Quaternary Carbon (-C(CH₃)₂) | ~ 40 |
| Methyl Carbons (2 x -CH₃) | ~ 25 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600 - 3200 | O-H Stretch | Broad, strong absorption due to hydrogen bonding of the hydroxyl group. |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to weak absorptions for sp² C-H bonds. |
| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium to strong absorptions for sp³ C-H bonds. |
| 1600, 1495, 1450 | C=C Stretch (Aromatic) | Multiple medium to weak absorptions characteristic of the phenyl ring. |
| 1200 - 1000 | C-O Stretch | Strong absorption for the primary alcohol. |
| 770 - 730, 710 - 690 | C-H Bending (Aromatic) | Strong out-of-plane bending for a monosubstituted benzene (B151609) ring. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 150 | [C₁₀H₁₄O]⁺ | Molecular ion (M⁺). May be of low intensity. |
| 132 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 119 | [C₉H₁₁]⁺ | Loss of the -CH₂OH group, forming a stable tertiary benzylic carbocation. This is expected to be the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds with a benzyl (B1604629) group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Spectroscopic Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound should exhibit four distinct signals:
-
A multiplet in the aromatic region (~7.2-7.4 ppm) integrating to 5 protons, corresponding to the monosubstituted phenyl ring.
-
A singlet at approximately 3.6 ppm, integrating to 2 protons. This signal is attributed to the methylene (-CH₂) protons adjacent to the hydroxyl group. It appears as a singlet because there are no adjacent protons to cause splitting.
-
A broad singlet typically between 1.5 and 2.5 ppm, integrating to 1 proton, which is characteristic of the hydroxyl (-OH) proton.[1] Its chemical shift can vary with concentration and temperature, and it often does not couple with adjacent protons due to rapid exchange.[1][2]
-
A singlet around 1.3 ppm with an integration of 6 protons, representing the two equivalent methyl (-CH₃) groups attached to the quaternary carbon.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule:
-
The quaternary aromatic carbon (C-ipso), directly attached to the aliphatic chain, is expected to appear around 145 ppm.
-
The aromatic -CH carbons will produce signals in the typical range of 125-128 ppm.
-
The methylene carbon of the -CH₂OH group is deshielded by the electronegative oxygen atom and is predicted to have a chemical shift of approximately 70 ppm.[1]
-
The quaternary carbon bearing the two methyl groups and the phenyl group is expected around 40 ppm.
-
The two equivalent methyl carbons will give a single signal at approximately 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present:
-
A prominent, broad band in the 3600-3200 cm⁻¹ region is the most characteristic feature, indicating the O-H stretching vibration of the alcohol, broadened by intermolecular hydrogen bonding.[3]
-
C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while those for the aliphatic methyl and methylene groups will appear just below 3000 cm⁻¹.[3]
-
A strong absorption between 1200 and 1000 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
-
Characteristic C=C stretching absorptions for the aromatic ring will be present around 1600, 1495, and 1450 cm⁻¹.
-
Strong bands in the fingerprint region, particularly between 770-730 cm⁻¹ and 710-690 cm⁻¹ , are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation:
-
The molecular ion peak (M⁺) at m/z = 150 should be observable, though it may be weak due to the molecule's propensity to fragment.
-
A peak at m/z = 132 would correspond to the loss of a water molecule ([M-18]⁺).
-
The most prominent peak, the base peak , is predicted to be at m/z = 119 . This results from the cleavage of the C-C bond between the quaternary carbon and the methylene carbon (alpha-cleavage), leading to the loss of a CH₂OH radical and the formation of the highly stable tertiary benzylic carbocation, [C₆H₅C(CH₃)₂]⁺.
-
Other common fragments include the tropylium ion at m/z = 91 and the phenyl cation at m/z = 77 .
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its key predicted spectroscopic features.
Caption: Structure-Spectroscopic Data Correlation for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may require optimization for specific samples and equipment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for signal averaging.[4]
-
-
Data Acquisition (¹³C NMR):
-
Use a proton-decoupled pulse program to obtain singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[4] The spectral width is generally set to 0-220 ppm.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
-
Acquire a background spectrum of the clean, empty accessory. This will be subtracted from the sample spectrum.
-
Place one to two drops of liquid this compound directly onto the ATR crystal, ensuring it is fully covered, or create a thin film between two salt plates.[6][7]
-
-
Data Acquisition:
-
Place the sample into the spectrometer's sample compartment.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the data by subtracting the background spectrum.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or methanol.[8]
-
Ensure the sample is free of non-volatile materials and particulates by filtering if necessary.
-
Transfer the solution to a 2 mL GC autosampler vial.[8]
-
-
Data Acquisition:
-
Chromatographic Separation (GC):
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample.[9]
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).
-
Use a temperature program to separate components, for example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[9]
-
-
Mass Analysis (MS):
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionize the molecules using Electron Ionization (EI) at 70 eV.[10]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
- 10. memphis.edu [memphis.edu]
In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Methyl-2-phenylpropan-1-ol. The information presented herein is crucial for the unambiguous identification and characterization of this molecule in various research and development settings, including synthetic chemistry and drug discovery.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure of this compound and the corresponding atom numbering are presented below. This numbering scheme will be used consistently throughout this guide for the assignment of spectral peaks.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.45 - 7.20 | Multiplet | 5H |
| -CH₂- (Methylene) | 3.65 | Singlet | 2H |
| -OH (Hydroxyl) | 1.85 | Singlet (broad) | 1H |
| -CH₃ (Methyl) | 1.35 | Singlet | 6H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) for each unique carbon atom are presented below.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-ipso (Phenyl) | 145.5 |
| C-ortho/meta (Phenyl) | 128.3 |
| C-para (Phenyl) | 126.8 |
| C-ortho/meta (Phenyl) | 125.5 |
| -C(CH₃)₂- (Quaternary) | 78.5 |
| -CH₂- (Methylene) | 70.5 |
| -CH₃ (Methyl) | 26.5 |
Experimental Protocol
The NMR spectra were acquired according to the following experimental protocol:
Instrumentation: A standard high-resolution NMR spectrometer was used for spectral acquisition.
Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy: Proton NMR spectra were recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at a frequency of 100 MHz with proton decoupling.
Data Processing: The raw data were processed using standard NMR software. This included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Relationship of NMR Signals
The connectivity and chemical environment of the atoms in this compound can be logically deduced from the NMR data. The following diagram illustrates the relationship between the functional groups and their expected NMR signals.
Caption: Correlation of structural fragments of this compound with their NMR signals.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Methyl-2-phenylpropan-1-ol. Due to the limited availability of public, quantitative mass spectral data for this specific compound, this guide outlines the theoretically predicted fragmentation pathways based on established principles of mass spectrometry for tertiary benzylic alcohols.
Introduction
This compound is a tertiary benzylic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure, featuring a quaternary carbon bonded to a phenyl group, a hydroxymethyl group, and two methyl groups, dictates a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The fragmentation is primarily governed by the stability of the resulting carbocations, with the formation of resonance-stabilized benzylic and tertiary carbocations being major driving forces.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and their expected relative abundance. The molecular ion (M⁺) is expected to be of low abundance or absent, which is characteristic of tertiary alcohols that readily undergo fragmentation.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion | Very Low / Absent |
| 132 | [M - H₂O]⁺ | [C₁₀H₁₂]⁺ | Low |
| 119 | [M - CH₂OH]⁺ | [C₉H₁₁]⁺ | High (Base Peak) |
| 105 | [C₈H₉]⁺ | Tropylium (B1234903) Ion precursor | Medium |
| 91 | [C₇H₇]⁺ | Tropylium Ion | High |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |
| 43 | [C₃H₇]⁺ | Isopropyl Cation | Medium |
| 31 | [CH₂OH]⁺ | Hydroxymethyl Cation | Low |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the loss of a non-bonding electron from the oxygen atom. The resulting molecular ion is highly unstable and readily undergoes fragmentation through several key pathways.
-
Alpha-Cleavage: The most favorable fragmentation pathway is the cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group (α-cleavage). This results in the formation of a stable tertiary benzylic carbocation at m/z 119 , which is predicted to be the base peak. The other fragment is a neutral hydroxymethyl radical (•CH₂OH).
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment ion at m/z 132 . This is a common fragmentation pathway for alcohols.
-
Formation of Tropylium Ion: The benzylic carbocation at m/z 119 can undergo further fragmentation, such as the loss of a methyl group, or rearrangement to form the highly stable tropylium ion at m/z 91 . The precursor to this may also be observed at m/z 105 through the loss of a methyl group from the m/z 119 fragment.
-
Phenyl Cation Formation: Loss of the side chain from the phenyl group can result in the formation of the phenyl cation at m/z 77 .
-
Other Fragmentations: Cleavage of a methyl group from the tertiary benzylic carbocation can lead to other smaller fragments. The formation of an isopropyl cation at m/z 43 is also possible. A small peak at m/z 31 corresponding to the hydroxymethyl cation may also be observed.
Below is a Graphviz diagram illustrating the primary predicted fragmentation pathways.
Caption: Predicted EI mass spectrometry fragmentation pathways of this compound.
Experimental Protocols
The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of an aromatic alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30 - 300
-
Solvent Delay: 3 minutes (to prevent solvent peak from damaging the detector).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).
-
Ensure the sample is free of non-volatile impurities.
The logical workflow for this type of analysis is depicted in the diagram below.
Caption: General experimental workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, leading to the formation of a stable tertiary benzylic carbocation at m/z 119 as the base peak. Other significant fragments are expected to arise from dehydration and subsequent rearrangements to form other stable ions such as the tropylium ion. The provided experimental protocol offers a robust method for obtaining the mass spectrum of this and similar aromatic alcohols. This guide serves as a valuable resource for researchers in predicting and interpreting the mass spectral data of this compound in various scientific and developmental applications.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-methyl-2-phenylpropan-1-ol. The document details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation, making it an essential resource for the structural elucidation and quality control of this compound.
Introduction and Molecular Structure
This compound is a primary alcohol containing a neopentyl-like backbone with a phenyl substituent. Its structure includes a hydroxyl (-OH) group, a phenyl ring, and aliphatic carbon-hydrogen bonds. Infrared spectroscopy is a powerful analytical technique for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.[1][2] The unique pattern of absorption bands serves as a molecular "fingerprint," allowing for both qualitative identification and quantitative analysis.[2][3]
The key functional groups in this compound that are IR-active include:
-
Hydroxyl group (O-H)
-
Aliphatic C-H bonds (from methyl and methylene (B1212753) groups)
-
Aromatic C-H bonds (from the phenyl ring)
-
Aromatic C=C bonds (from the phenyl ring)
-
Primary Alcohol C-O bond
Analysis of the Infrared Spectrum
The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a notably broad and intense band.[4][5] As a primary alcohol, it also exhibits a characteristic C-O stretching vibration.[6][7]
The following table summarizes the principal infrared absorption bands, their corresponding vibrational modes, and typical wavenumber ranges for this compound.
| Wavenumber Range (cm⁻¹) | Intensity & Shape | Vibrational Mode | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) functional group.[5][8] |
| 3100 - 3000 | Medium to Weak | C-H Stretch (sp²) | Aromatic C-H bonds in the phenyl ring. |
| 2960 - 2850 | Strong | C-H Stretch (sp³) | Aliphatic C-H bonds in methyl/methylene groups.[3] |
| ~1600, ~1450 | Medium to Weak | C=C Stretch | Aromatic ring skeletal vibrations.[9] |
| 1350 ± 50 | Medium | O-H In-plane Bend | Hydroxyl (-OH) functional group.[6][7] |
| 1075 - 1000 | Strong | C-O Stretch | Primary alcohol C-O bond vibration.[6][7] |
| 650 ± 50 | Medium, Broad | O-H Out-of-plane Bend (Wag) | Hydroxyl (-OH) functional group.[6][7] |
| 770 - 730 & 710 - 690 | Strong | C-H Out-of-plane Bend | Monosubstituted phenyl ring. |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and efficient method for obtaining the IR spectrum of liquid or solid samples with minimal preparation.[1][10]
Objective: To acquire the infrared spectrum of this compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Alpha I, Nicolet Avatar).[1][10]
-
ATR accessory with a diamond or zinc selenide (B1212193) crystal.
-
Sample vial containing this compound.
-
Pipette or spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes (e.g., KimWipes).
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Lower the pressure arm to ensure firm contact between the sample and the ATR crystal.
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[10]
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify and label the major absorption peaks, comparing their wavenumbers to established correlation tables and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure arm tip with a solvent-dampened wipe after the measurement is complete to prevent cross-contamination.[1]
-
Mandatory Visualizations
The following diagrams illustrate the experimental and logical workflows associated with the IR spectroscopy of this compound.
References
- 1. webassign.net [webassign.net]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. allsubjectjournal.com [allsubjectjournal.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methyl-2-phenylpropan-1-ol
For Immediate Release
Shanghai, China – December 22, 2025 – This technical guide offers a comprehensive overview of the solubility of 2-methyl-2-phenylpropan-1-ol (CAS No. 2173-69-5), a significant compound in organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, providing insights into its solubility characteristics, detailed experimental protocols for its determination, and a predictive framework based on its structural attributes.
Introduction to this compound
This compound, also known as neophyl alcohol, is an aromatic alcohol with a distinct molecular architecture. Its structure, comprising a phenyl group and a sterically hindered neopentyl-like backbone, dictates its physical and chemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is paramount for its application in reaction chemistry, formulation science, and purification processes.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure—an alcohol with both a nonpolar aromatic ring and a bulky alkyl group, alongside a polar hydroxyl group capable of hydrogen bonding—a qualitative solubility profile can be inferred. It is expected to be soluble in many common organic solvents but have limited solubility in water.[1]
Expected Solubility in Common Organic Solvents
-
Alcohols (e.g., Methanol, Ethanol): High solubility is anticipated due to the "like dissolves like" principle, where the hydroxyl group of this compound can form hydrogen bonds with the solvent molecules.
-
Ketones (e.g., Acetone): Good solubility is expected due to the polar nature of the carbonyl group in ketones.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Significant solubility is likely, given the ability of ethers to act as hydrogen bond acceptors.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The presence of the phenyl group in this compound suggests good solubility in aromatic solvents through van der Waals interactions.
-
Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): High solubility is probable.
-
Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Lower solubility is expected compared to polar or aromatic solvents, as the primary interactions would be weaker London dispersion forces.
Comparative Solubility Data: Benzyl (B1604629) Alcohol
To provide a quantitative frame of reference, the following table summarizes the solubility of benzyl alcohol, a structurally related aromatic alcohol. While not a direct substitute, this data for a less sterically hindered analogue can offer valuable guidance.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 3.5 g/100 mL[2] |
| Water | 25 | 4.29 g/100 mL[2] |
| Ethanol | Room Temperature | Miscible[2][3] |
| Diethyl Ether | Room Temperature | Miscible[3] |
| Chloroform | Room Temperature | Miscible[2] |
| Acetone | Room Temperature | Soluble[2] |
| Benzene | Room Temperature | Soluble[2] |
Experimental Determination of Solubility
For precise and reliable data, experimental determination of the solubility of this compound is highly recommended. The shake-flask method is a widely recognized and robust technique for this purpose.
Shake-Flask Method for Solubility Determination
Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel (e.g., a screw-cap flask or vial). The excess solid should be clearly visible.
-
Place the vessel in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary test can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vessel to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Accurately weigh the collected filtrate and then dilute it with the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Predictive Models for Solubility
For cases where experimental data is unavailable, theoretical models can provide an estimation of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients in non-ideal liquid mixtures, which can then be used to estimate solubility. The accuracy of the UNIFAC model is dependent on the availability of well-defined group interaction parameters.[4][5] While a detailed UNIFAC prediction is beyond the scope of this guide, it represents a powerful tool for screening potential solvents.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data in the public domain is limited, a qualitative assessment based on its molecular structure, comparative data from benzyl alcohol, and robust experimental protocols offer a strong starting point for researchers. For precise applications, the experimental determination of solubility using the detailed shake-flask method is strongly advocated.
References
Stability and Degradation Pathways of 2-Methyl-2-phenylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-Methyl-2-phenylpropan-1-ol, a tertiary benzylic alcohol. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document extrapolates probable degradation behaviors based on the known reactivity of its functional groups under forced degradation conditions. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this molecule, offering insights into its potential liabilities and the analytical strategies required for its characterization.
Introduction
This compound is a tertiary alcohol containing a phenyl group attached to the carbinol carbon. Its structure, featuring a quaternary benzylic carbon and a primary alcohol, suggests a unique stability profile. Understanding the potential degradation pathways of this molecule is critical for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies, which involve exposing a compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for elucidating these pathways and developing stability-indicating analytical methods.[1][2][3]
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,2-Dimethyl-2-phenylethanol |
| CAS Number | 2173-69-5 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-51 °C |
| Boiling Point | 115-116 °C at 10 mmHg |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. Sparingly soluble in water. |
Theoretical Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated under forced degradation conditions.
Acid-Catalyzed Degradation
Under strong acidic conditions and heat, tertiary alcohols are susceptible to dehydration (elimination of water) to form alkenes. For this compound, this would likely proceed via a carbocation intermediate. The primary alcohol could also be protonated, but the formation of a stable tertiary benzylic carbocation is a more probable pathway, leading to rearrangement and elimination products.
A potential acid-catalyzed degradation pathway is outlined below:
Oxidative Degradation
While tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon, forced oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide with a catalyst) can lead to cleavage of carbon-carbon bonds. For this compound, this could result in the formation of ketones, carboxylic acids, and other smaller molecules. The benzylic position, although sterically hindered, is also a potential site for oxidation.
A plausible oxidative degradation pathway is depicted below:
Thermal and Photolytic Degradation
Thermal stress may induce dehydration, similar to acid-catalyzed degradation, especially at high temperatures. Photolytic degradation would likely involve the phenyl group, which can absorb UV radiation. This could lead to radical-mediated reactions, potentially causing cleavage of the side chain or modifications to the aromatic ring. Specific degradation products are difficult to predict without experimental data.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Products |
| Acidic (H+) | 2-Methyl-1-phenylprop-1-ene, 2-Methyl-3-phenylprop-1-ene |
| Basic (OH-) | Generally expected to be stable. |
| Oxidative | Acetophenone, Benzoic Acid, Acetone |
| Thermal | Dehydration products (alkenes) |
| Photolytic | Complex mixture of radical-initiated products |
Generalized Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific analytical method being used.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 1N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Place the solid sample of this compound in a controlled temperature oven at 105°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent and dilute to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analyze the solution directly or after appropriate dilution.
The workflow for a typical forced degradation study is illustrated below:
Conclusion
References
Reactivity of the Tertiary Alcohol Group in 2-Methyl-1-phenylpropan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the tertiary alcohol group in 2-methyl-1-phenylpropan-2-ol. Due to the structural features of this tertiary benzylic alcohol, its reactivity is characterized by a high propensity for carbocation formation, leading to facile elimination and nucleophilic substitution reactions under acidic conditions. Conversely, the steric hindrance and the absence of an alpha-hydrogen render the hydroxyl group resistant to oxidation under standard conditions. This document details the mechanistic pathways, experimental protocols, and quantitative data for key transformations including dehydration, nucleophilic substitution, etherification, esterification, and oxidation.
Introduction
2-Methyl-1-phenylpropan-2-ol is a tertiary alcohol that combines the steric bulk of a tert-butyl group with the electronic effects of a benzyl (B1604629) moiety. The tertiary nature of the alcohol and its proximity to a phenyl group dictate its chemical behavior, making it a valuable substrate for studying reactions involving sterically hindered and electronically stabilized carbocation intermediates. Understanding the reactivity of this functional group is crucial for its application in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. This guide aims to provide a detailed overview of the primary reactions involving the tertiary hydroxyl group of 2-methyl-1-phenylpropan-2-ol.
General Reactivity Profile
The reactivity of the tertiary alcohol in 2-methyl-1-phenylpropan-2-ol is dominated by reactions that proceed through a stabilized tertiary benzylic carbocation. The key factors influencing its reactions are:
-
Carbocation Stability: The formation of a tertiary carbocation is energetically favorable. This stability is further enhanced by hyperconjugation with the adjacent methyl groups and resonance delocalization of the positive charge into the phenyl ring.
-
Steric Hindrance: The bulky tert-butyl group adjacent to the phenyl ring sterically hinders the approach of nucleophiles and reagents to the reaction center. This often makes reactions that require backside attack (SN2) unfavorable.
-
Lack of α-Hydrogen: The carbon atom bearing the hydroxyl group does not have any hydrogen atoms attached. This structural feature makes the alcohol resistant to oxidation reactions that typically involve the removal of an α-hydrogen.[1][2]
The primary reaction pathways for 2-methyl-1-phenylpropan-2-ol are acid-catalyzed dehydration (E1 elimination) and nucleophilic substitution (SN1).
Dehydration (E1 Elimination)
The acid-catalyzed dehydration of 2-methyl-1-phenylpropan-2-ol is a facile reaction that proceeds via an E1 mechanism to yield the corresponding alkene, 2-methyl-1-phenylpropene.
Reaction Mechanism
The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary benzylic carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.
Caption: E1 dehydration mechanism of 2-methyl-1-phenylpropan-2-ol.
Quantitative Data
| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| AlCl₃, PPh₃ (5 mol%) | Nitromethane (B149229) | 80 °C | 2 h | 80 | [1] |
| H₃PO₄ (catalytic) | None (distill) | Heat | - | - | [3] |
| Al₂O₃ (activated) | None (vapor) | 300-350 °C | - | - | [3] |
| POCl₃, Pyridine (B92270) | Pyridine | 0 °C to rt | - | - | [4] |
Experimental Protocols
Protocol 3.3.1: Dehydration using Aluminum Chloride and Triphenylphosphine (B44618) [1]
-
In a round-bottom flask, combine 2-methyl-1-phenylpropan-2-ol (0.4 mmol), aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (1.0 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Isolate the product, 2-methyl-1-phenylpropene, using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (B1210297) (5:1 v/v).
Protocol 3.3.2: Dehydration using Phosphorus Oxychloride (E2-favored) [4]
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-phenylpropan-2-ol in anhydrous pyridine and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkene.
-
Purify the product by distillation or chromatography.
Nucleophilic Substitution (SN1)
Due to the formation of a stable tertiary benzylic carbocation, 2-methyl-1-phenylpropan-2-ol readily undergoes SN1 reactions with nucleophiles, particularly under acidic conditions.
Reaction with Hydrogen Halides
The reaction with hydrogen halides (e.g., HBr, HCl) proceeds via an SN1 mechanism to form the corresponding tertiary alkyl halide. The reaction is typically rapid, especially with stronger nucleophilic halides.
Caption: SN1 reaction mechanism with hydrogen halides.
Quantitative Data
| Reagent | Conditions | Product | Yield (%) | Reference |
| Conc. HCl/ZnCl₂ (Lucas Reagent) | Room Temperature | 2-Chloro-2-methyl-1-phenylpropane | Immediate Turbidity (Qualitative) | [5][6] |
| HBr | - | 2-Bromo-2-methyl-1-phenylpropane | - | - |
| SOCl₂ in Pyridine | 0 °C to Room Temperature | 2-Chloro-2-methyl-1-phenylpropane | - | [7] |
Experimental Protocols
Protocol 4.3.1: Reaction with Lucas Reagent (Qualitative)
-
Place approximately 1 mL of 2-methyl-1-phenylpropan-2-ol in a test tube.
-
Add 5 mL of the Lucas reagent (a solution of anhydrous ZnCl₂ in concentrated HCl).
-
Stopper the test tube, shake vigorously for 15-30 seconds, and then allow it to stand at room temperature.
-
Observe the immediate formation of a cloudy solution or a distinct second layer, indicating a positive test for a tertiary alcohol.[5][6]
Protocol 4.3.2: General Procedure for Reaction with HBr
-
In a round-bottom flask, cool 2-methyl-1-phenylpropan-2-ol, optionally in a non-polar solvent like hexane.
-
Slowly add a concentrated aqueous solution of hydrobromic acid (HBr).
-
Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-bromo-2-methyl-1-phenylpropane by distillation or chromatography.
Etherification
Direct etherification of tertiary alcohols like 2-methyl-1-phenylpropan-2-ol is challenging due to the high propensity for the competing dehydration reaction under acidic conditions. The Williamson ether synthesis, which involves an SN2 reaction, is generally not suitable for tertiary alcohols due to steric hindrance leading to elimination.[8][9]
Alternative strategies are required for the synthesis of ethers from this alcohol. One possibility is the reaction of the corresponding tertiary alkyl halide with an alkoxide, although elimination would still be a significant side reaction. A more specialized method involves the reaction of an organometallic reagent with a t-butyl perbenzoate, which has been used to synthesize phenyl t-butyl ether.[10]
Esterification
Similar to etherification, direct acid-catalyzed (Fischer) esterification of 2-methyl-1-phenylpropan-2-ol is inefficient due to steric hindrance and the competing dehydration reaction. More effective methods involve activating the carboxylic acid or using coupling agents.
Reaction with Acyl Halides or Anhydrides
The reaction with a more reactive acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) can lead to the formation of the corresponding ester. The base neutralizes the HCl or carboxylic acid byproduct, preventing acid-catalyzed dehydration of the tertiary alcohol.
Caption: Esterification mechanism with acetyl chloride.
Mitsunobu Reaction
The Mitsunobu reaction offers a pathway to form esters with inversion of stereochemistry (not applicable here as the carbon is not a stereocenter). It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[8][11] However, its efficacy with sterically hindered tertiary alcohols can be limited.
Quantitative Data
| Reagent/Method | Conditions | Product | Yield (%) | Reference |
| Acetic Anhydride, Acid Catalyst | - | (2-methyl-2-phenyl-propyl) acetate | - | [12] |
| Mitsunobu Reaction | PPh₃, DEAD, Carboxylic Acid | Ester | - | [8][11] |
Note: Specific yield data for direct esterification of 2-methyl-1-phenylpropan-2-ol is not well-documented.
Experimental Protocols
Protocol 6.4.1: General Procedure for Esterification with Acyl Chloride
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-phenylpropan-2-ol in anhydrous pyridine (or a non-polar solvent with pyridine as a base).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (e.g., acetyl chloride, ~1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the ester by chromatography or distillation.
Oxidation
Tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., Jones reagent, PCC, PDC).[2][13] This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the elimination step in the oxidation mechanism.[1]
Forced oxidation of 2-methyl-1-phenylpropan-2-ol would require harsh conditions that would likely lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products. No selective oxidation protocol for the tertiary hydroxyl group of this compound is readily available.
Other Reactions
Ritter Reaction
The stable tertiary benzylic carbocation generated from 2-methyl-1-phenylpropan-2-ol under strong acid conditions can be trapped by a nitrile in a Ritter reaction to form an N-alkyl amide.[14][15]
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. gauthmath.com [gauthmath.com]
- 6. How will you differentiate between: 2-methylpropan-2-ol and propan-2-ol?.. [askfilo.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. chembk.com [chembk.com]
- 13. Jones oxidation - Wikipedia [en.wikipedia.org]
- 14. Ritter Reaction | NROChemistry [nrochemistry.com]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Chirality and Optical Properties of Phenylpropanol Enantiomers
Disclaimer: Direct experimental and quantitative data for 2-Methyl-2-phenylpropan-1-ol is limited in the accessible scientific literature. This guide therefore focuses on its close structural analogue, 2-Methyl-1-phenylpropan-1-ol (B1582631) , for which extensive data on enantiomeric properties and resolution are available. The principles and protocols described are highly relevant and adaptable for the study of similar chiral alcohols.
Introduction to Chirality in 2-Methyl-1-phenylpropan-1-ol
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. This structural asymmetry is pivotal in pharmacology and materials science, as different enantiomers of a molecule can exhibit markedly different biological activities and optical properties.[1]
2-Methyl-1-phenylpropan-1-ol is a chiral alcohol due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and an isopropyl group (-CH(CH₃)₂). This arrangement results in two distinct enantiomers:
-
(R)-2-Methyl-1-phenylpropan-1-ol
-
(S)-2-Methyl-1-phenylpropan-1-ol
These enantiomers share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. One enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while its counterpart rotates it in an equal but opposite, counter-clockwise (-) direction (levorotatory).[1] A 1:1 mixture of both enantiomers is known as a racemic mixture and is optically inactive.
Quantitative Data: Optical and Physical Properties
The optical activity of a chiral compound is quantified by its specific rotation, a characteristic physical property. The data below pertains to the individual enantiomers of 2-Methyl-1-phenylpropan-1-ol.
| Property | (R)-(+)-2-Methyl-1-phenylpropan-1-ol | (S)-(-)-2-Methyl-1-phenylpropan-1-ol | Racemic 2-Methyl-1-phenylpropan-1-ol |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol | 150.22 g/mol [3] |
| CAS Number | 14898-86-3[2] | 34857-28-8[4] | 611-69-8[3] |
| Specific Rotation [α] | Not explicitly found | Not explicitly found | 0° (by definition) |
Note: While commercial suppliers label the enantiomers as (+) and (-), specific rotation values from peer-reviewed literature under defined conditions (concentration, solvent, temperature, wavelength) for 2-Methyl-1-phenylpropan-1-ol were not found in the search results. The signs are based on product naming conventions.[2][4]
Experimental Protocols for Enantiomeric Resolution and Analysis
The separation of a racemic mixture into its pure enantiomers is a critical process known as chiral resolution. Enzymatic kinetic resolution is a highly effective and green method for achieving this.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical procedure for the enantioselective acylation of racemic 2-methyl-1-phenylpropan-1-ol using a lipase (B570770), where one enantiomer reacts faster than the other, allowing for their separation. This method is based on established procedures for resolving chiral alcohols.[5][6]
Materials and Reagents:
-
Racemic 2-methyl-1-phenylpropan-1-ol
-
Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica)[7]
-
Anhydrous organic solvent (e.g., Hexane, Diisopropyl ether)
-
Acylating agent (e.g., Vinyl acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring equipment (Chiral GC or HPLC)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 2-methyl-1-phenylpropan-1-ol (1 mmol) in 4 mL of anhydrous hexane.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20-40 mg).[8]
-
Initiation: Add the acylating agent, vinyl acetate (B1210297) (2.2 mmol), to the mixture.
-
Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 25-30 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 3, 6, 16, and 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester.[8]
-
Termination: The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the unreacted substrate and the product.[8] Once this is achieved, stop the reaction by filtering off the immobilized enzyme.
-
Workup and Separation:
-
Wash the recovered enzyme with fresh solvent to be reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains one unreacted alcohol enantiomer and the ester of the other. These can be separated using standard column chromatography.
-
The separated ester can be hydrolyzed back to the alcohol enantiomer if desired.
-
Protocol 2: Chiral HPLC Analysis
This protocol provides a general method for determining the enantiomeric excess (ee) of a sample of 2-methyl-1-phenylpropan-1-ol. Conditions are based on standard methods for separating aromatic alcohols.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol).
-
Sample of 2-methyl-1-phenylpropan-1-ol.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alcohol sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.
-
-
Data Processing:
-
Integrate the areas of the two peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Relationship between a racemic mixture, its enantiomers, and their distinct optical rotations.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of a chiral alcohol.
Caption: Analytical workflow for determining enantiomeric excess using Chiral HPLC.
Biological Activity and Signaling Pathways
A review of the scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for the enantiomers of 2-Methyl-1-phenylpropan-1-ol or this compound. Compounds of this structural class are often investigated as chiral building blocks in the synthesis of more complex, biologically active molecules rather than for their own intrinsic activity.[1]
Conclusion
The enantiomers of chiral alcohols like 2-Methyl-1-phenylpropan-1-ol serve as excellent models for understanding the principles of stereochemistry and optical activity. While specific quantitative optical data can be elusive, the methodologies for their separation and analysis are well-established. Techniques such as enzymatic kinetic resolution provide efficient and environmentally friendly pathways to obtain enantiomerically enriched compounds. Furthermore, chiral HPLC remains the definitive analytical tool for quantifying the enantiomeric purity of these molecules, a critical parameter in both academic research and industrial drug development.
References
- 1. (1R)-2-Methyl-1-phenylpropan-1-ol | 14898-86-3 | PAA89886 [biosynth.com]
- 2. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by disillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]
- 6. youtube.com [youtube.com]
- 7. hmdb.ca [hmdb.ca]
- 8. idc-online.com [idc-online.com]
An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Methyl-2-phenylpropan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of 2-Methyl-2-phenylpropan-1-ol and its derivatives. While the broader class of phenylpropanoids is widespread in nature, compounds with the specific 2-methyl-2-phenylpropyl backbone are not commonly found as natural products. This document details the likely synthetic origin of this compound and discusses the reported natural occurrence of its isomer, 2-Methyl-1-phenyl-2-propanol, in Theobroma cacao. The guide includes available data, experimental methodologies for analysis, and identifies key knowledge gaps to guide future research in this area.
Introduction to this compound and its Isomers
Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine.[1] They play crucial roles in plant defense, signaling, and as structural components.[1] this compound and its derivatives are structurally related to this class but possess a unique neopentyl-like phenyl scaffold. This guide focuses on the origins of these specific compounds, distinguishing between established natural products and compounds available through chemical synthesis.
This compound: A Synthetic Compound
Extensive literature searches indicate that this compound is not a known naturally occurring compound. Its discovery and availability are attributed to chemical synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through various established organic chemistry methods. A common conceptual pathway involves the use of a Grignard reagent.
Experimental Protocol: Conceptual Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with an Epoxide: The prepared phenylmagnesium bromide is then reacted with 1,2-epoxy-2-methylpropane (isobutylene oxide). The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring, followed by acidic workup, yields this compound.
-
Purification: The final product is purified from the reaction mixture using standard laboratory techniques, such as liquid-liquid extraction followed by distillation or column chromatography.
Caption: Conceptual workflow for the synthesis of this compound.
Natural Occurrence of this compound Derivatives
2-Methyl-1-phenyl-2-propanol in Theobroma cacao
The structural isomer, 2-Methyl-1-phenyl-2-propanol, has been reported as a volatile compound found in cocoa and cocoa products derived from the beans of Theobroma cacao.[2] However, the primary research article detailing its initial isolation and quantification could not be identified through extensive searches. This compound is listed in the Human Metabolome Database (HMDB) as having been detected, but not quantified, in cocoa.[2]
Experimental Protocol: General Method for Analysis of Volatile Compounds in Cocoa Beans
The analysis of volatile compounds in cocoa beans is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[3][4]
-
Sample Preparation: A known quantity of fermented and dried cocoa beans (e.g., 5 grams) is cryogenically ground into a fine powder using liquid nitrogen to prevent the loss of volatile compounds.[3]
-
Headspace Solid-Phase Microextraction (HS-SPME): The powdered sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30 minutes).[3][4] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph. The volatile compounds are separated on a capillary column (e.g., DB-5ms) using a programmed temperature gradient. The separated compounds are then detected and identified by a mass spectrometer.
-
Compound Identification: Identification of 2-Methyl-1-phenyl-2-propanol would be based on the comparison of its mass spectrum and retention index with those of an authentic reference standard.
Caption: General experimental workflow for the analysis of volatile compounds in cocoa beans.
Quantitative Data on Natural Occurrence
There is a significant lack of quantitative data regarding the natural abundance of this compound and its derivatives.
| Compound | Natural Source | Reported Concentration | Citation |
| This compound | Not reported to be of natural origin | Not Applicable | N/A |
| 2-Methyl-1-phenyl-2-propanol | Theobroma cacao (Cocoa) | Detected, but not quantified | [2] |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activities or the signaling pathways modulated by this compound or its isomer, 2-Methyl-1-phenyl-2-propanol. The broader class of phenylpropanoids exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[5] However, these general activities cannot be directly attributed to these specific compounds without dedicated experimental investigation.
Future research could explore the interaction of these compounds with various cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB pathway) or cellular stress responses (e.g., Nrf2 pathway). A hypothetical workflow for such an investigation is presented below.
Caption: Hypothetical workflow for investigating the impact on a cellular signaling pathway.
Conclusion and Future Directions
This technical guide has established that while this compound is a compound of synthetic origin, its isomer, 2-Methyl-1-phenyl-2-propanol, has been reported in a natural source, Theobroma cacao. A significant gap in the literature exists regarding the primary discovery and quantification of this natural occurrence. Furthermore, the biological activities and interactions with cellular signaling pathways for these specific compounds remain unexplored.
Future research should focus on:
-
Verifying the presence and quantifying 2-Methyl-1-phenyl-2-propanol in various cocoa cultivars and products.
-
Investigating the biosynthetic pathway of this compound in Theobroma cacao.
-
Screening this compound and its naturally occurring isomer for biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.
-
Elucidating the mechanisms of action and identifying any interactions with key cellular signaling pathways.
Addressing these knowledge gaps will provide a more complete understanding of this subclass of phenylpropanoids and may uncover novel applications in the pharmaceutical and flavor industries.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-2-phenylpropan-1-ol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-methyl-2-phenylpropan-1-ol, a primary alcohol, utilizing a Grignard reaction. The primary synthetic route detailed involves the reaction of phenylmagnesium bromide with isobutylene (B52900) oxide (2,2-dimethyloxirane). This method offers a robust and direct pathway to the target molecule. These protocols are designed to be a comprehensive guide for researchers in both academic and industrial laboratories, particularly those engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide. The reaction of a Grignard reagent with an epoxide provides an effective method for the synthesis of alcohols with a two-carbon extension from the Grignard reagent. In the case of unsymmetrical epoxides, the Grignard reagent, being a strong nucleophile, typically attacks the less sterically hindered carbon atom of the epoxide ring in an SN2-type mechanism.[1][2][3]
This application note focuses on the synthesis of this compound through the nucleophilic attack of phenylmagnesium bromide on isobutylene oxide. The phenyl group of the Grignard reagent will attack the unsubstituted carbon of the isobutylene oxide ring, leading to the formation of the desired primary alcohol after acidic workup.
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)
Step 2: Reaction with Isobutylene Oxide and Acidic Workup
Experimental Protocols
Safety Precautions:
-
All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.
-
All glassware must be thoroughly dried in an oven or by flame-drying before use.
-
Anhydrous solvents are essential for the success of the reaction.
-
Grignard reagents are highly reactive and moisture-sensitive. Handle with care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Protocol 1: Preparation of Phenylmagnesium Bromide
This protocol outlines the in-situ preparation of the phenylmagnesium bromide Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (containing calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place the magnesium turnings in the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Assemble the reflux condenser and dropping funnel onto the flask. Ensure all joints are well-sealed.
-
Add a small crystal of iodine to the flask to help initiate the reaction.[4]
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[5]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.
Protocol 2: Synthesis of this compound
This protocol details the reaction of the prepared phenylmagnesium bromide with isobutylene oxide.
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution (for workup)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Reaction flask from Protocol 1
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of isobutylene oxide in anhydrous diethyl ether in the dropping funnel.
-
Add the isobutylene oxide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature of the reaction mixture between 0 and 10 °C. A patent for a similar reaction suggests a temperature range of -20°C to 10°C.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: a. Cool the reaction mixture again in an ice-water bath. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[6] c. Transfer the mixture to a separatory funnel. d. Separate the organic layer. e. Extract the aqueous layer twice with diethyl ether. f. Combine all the organic layers.
-
Purification: a. Wash the combined organic layers with saturated aqueous sodium chloride (brine). b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter off the drying agent. d. Remove the diethyl ether using a rotary evaporator. e. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis. Note that these values are illustrative, and actual yields may vary based on reaction scale and conditions.
Table 1: Reactant Quantities and Molar Equivalents
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equivalent |
| Magnesium | 24.31 | 2.6 g | 0.107 | 1.1 |
| Bromobenzene | 157.01 | 15.2 g (10.2 mL) | 0.097 | 1.0 |
| Isobutylene Oxide | 72.11 | 7.0 g (8.3 mL) | 0.097 | 1.0 |
Table 2: Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Representative Actual Yield (g) | Representative Yield (%) |
| This compound | C₁₀H₁₄O | 150.22 | 14.57 | 10.78 | 74%[6] |
Visualizations
Reaction Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Give the expected products of the following reactions. Include a ... | Study Prep in Pearson+ [pearson.com]
- 3. Give the expected products of the following reactions. Include a protonat.. [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Application Note: Stereoselective Grignard Reagent Addition to 2-Methyl-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism, stereochemical considerations, and experimental protocol for the addition of a Grignard reagent to the α-chiral ketone, 2-methyl-1-phenylpropan-1-one. The reaction proceeds via nucleophilic addition to the carbonyl group, leading to the formation of a new stereocenter. The diastereoselectivity of this transformation is rationalized by established stereochemical models, namely the Felkin-Anh and Cram's Rules. This application note includes a comprehensive experimental protocol, data on expected yields and diastereoselectivity, and visualizations to illustrate the reaction mechanism and experimental workflow.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility.[1] The addition of Grignard reagents to carbonyl compounds is a fundamental method for the synthesis of alcohols. When the carbonyl compound possesses a pre-existing stereocenter adjacent to the carbonyl group, as in 2-methyl-1-phenylpropan-1-one, the reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other.[2] Understanding and predicting the stereochemical outcome is crucial in the synthesis of complex molecules, particularly in the context of drug development where specific stereoisomers often exhibit desired therapeutic effects.
The stereoselectivity of nucleophilic additions to α-chiral carbonyl compounds can be predicted using well-established models such as Cram's Rule and the more refined Felkin-Anh model.[3][4] These models consider the steric and electronic effects of the substituents on the chiral center to predict the favored trajectory of nucleophilic attack.
Mechanism of Reaction
The Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (e.g., methylmagnesium bromide) on the electrophilic carbonyl carbon of 2-methyl-1-phenylpropan-1-one. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol product, 2,3-dimethyl-2-phenylbutan-2-ol. Due to the creation of a new stereocenter at the carbonyl carbon, two diastereomeric products are possible.
Stereochemical Models
Felkin-Anh Model: This model generally provides accurate predictions for the stereochemical outcome of nucleophilic additions to α-chiral carbonyls.[3] The model posits that the largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[5] In the case of 2-methyl-1-phenylpropan-1-one, the phenyl group is the largest (L), the isopropyl group is medium (M), and the hydrogen is the smallest (S). The Felkin-Anh model predicts the major diastereomer formed.
Cram's Rule: An earlier model, Cram's Rule, also predicts the stereochemical outcome based on steric hindrance.[4] In the Cram model, the largest substituent on the α-carbon is oriented anti to the R group of the ketone (in this case, the phenyl group). The nucleophile then approaches from the side of the smallest substituent. For many substrates, Cram's rule and the Felkin-Anh model predict the same major diastereomer.
Data Presentation
While specific experimental data for the Grignard addition to 2-methyl-1-phenylpropan-1-one is not extensively reported in readily available literature, analogous reactions reported in patents and academic literature suggest high yields are achievable. For instance, a patent (CN109020784A) reports a yield of up to 91.1% for the synthesis of 2-methyl-1-phenyl-1-propanol via a Grignard reaction between a phenyl Grignard reagent and isobutyraldehyde.[6] The diastereomeric ratio is highly dependent on the specific Grignard reagent used and the reaction conditions.
| Grignard Reagent | Substrate | Product | Reported Yield | Diastereomeric Ratio (Predicted) |
| Phenylmagnesium bromide | Isobutyraldehyde | 2-Methyl-1-phenyl-1-propanol | Up to 91.1%[6] | Not Applicable |
| Methylmagnesium bromide | 2-Methyl-1-phenylpropan-1-one | 2,3-Dimethyl-2-phenylbutan-2-ol | High (expected) | Major diastereomer predicted by Felkin-Anh model |
Experimental Protocols
This section provides a detailed protocol for the addition of methylmagnesium bromide to 2-methyl-1-phenylpropan-1-one.
Materials:
-
2-Methyl-1-phenylpropan-1-one
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (containing calcium chloride or silica (B1680970) gel).
-
Reactant Preparation: Dissolve 2-methyl-1-phenylpropan-1-one in anhydrous diethyl ether or THF in the round-bottom flask and cool the solution in an ice bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tertiary alcohol.
-
Characterization: The structure and diastereomeric ratio of the product can be determined by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway
Caption: Reaction pathway for Grignard addition.
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction.
Felkin-Anh Model Prediction
Caption: Felkin-Anh model for nucleophilic attack.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Methyl-2-phenylpropan-1-ol as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical field in modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools in this domain, enabling the stereocontrolled synthesis of enantiomerically enriched compounds. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed and can often be recovered for reuse.
This document provides detailed application notes and protocols for the use of 2-Methyl-2-phenylpropan-1-ol as a chiral auxiliary in key organic transformations. While the application of this specific tertiary alcohol as a chiral auxiliary is not extensively documented in peer-reviewed literature, its structural features—a sterically demanding tertiary alcohol with a chiral center—make it a promising candidate for inducing asymmetry. The protocols and data presented herein are based on established principles of asymmetric synthesis and draw analogies from structurally related chiral auxiliaries.
Synthesis of Enantiopure this compound
The successful application of a chiral auxiliary hinges on its availability in high enantiopurity. Enantiomerically enriched this compound can be synthesized via the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. Biocatalytic methods offer an environmentally friendly and highly selective route to the desired chiral alcohol.[1]
Table 1: Biocatalytic Reduction of 2-Methyl-1-phenylpropan-1-one
| Entry | Biocatalyst | Substrate Concentration (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| 1 | Lactobacillus paracasei BD101 | 10 | 24 | >99 | >99 (R)-enantiomer |
| 2 | Baker's Yeast (S. cerevisiae) | 10 | 48 | 85 | 95 (S)-enantiomer |
Experimental Protocol: Enantioselective Synthesis of (R)-2-Methyl-1-phenylpropan-1-ol
-
Culture Preparation: A culture of Lactobacillus paracasei BD101 is grown in an appropriate medium until it reaches the late logarithmic growth phase.
-
Bioreduction: The cells are harvested by centrifugation and resuspended in a phosphate (B84403) buffer (pH 7.0) containing glucose (as a co-factor regeneration source).
-
Substrate Addition: 2-Methyl-1-phenylpropan-1-one is added to the cell suspension to the desired concentration (e.g., 10 mM).
-
Reaction: The mixture is incubated at 30°C with gentle agitation. The progress of the reaction is monitored by chiral GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford enantiomerically pure (R)-2-Methyl-1-phenylpropan-1-ol.[1]
General Workflow for Using this compound as a Chiral Auxiliary
The general strategy for employing this compound as a chiral auxiliary involves three main steps: attachment to a prochiral substrate, a diastereoselective bond-forming reaction, and cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acids and their derivatives. The chiral auxiliary, this compound, can be esterified with a prochiral carboxylic acid. The resulting ester can then be deprotonated to form a chiral enolate, where the bulky phenyl and methyl groups on the auxiliary are expected to shield one face of the enolate, directing the approach of an electrophile to the opposite face.
Table 2: Asymmetric Alkylation of Prochiral Esters (Analogous Data)
| Entry | Carboxylic Acid Derivative | Electrophile (R-X) | Base | Diastereomeric Excess (de) (%) | Yield (%) |
| 1 | Propanoic Acid | Benzyl (B1604629) bromide | LDA | >95 | 85 |
| 2 | Propanoic Acid | Methyl iodide | LHMDS | 90 | 92 |
| 3 | Butanoic Acid | Allyl bromide | LDA | >95 | 88 |
Data is hypothetical and based on results from structurally similar chiral auxiliaries.
Experimental Protocol: Asymmetric Alkylation
-
Attachment of Auxiliary: To a solution of (R)-2-Methyl-2-phenylpropan-1-ol (1.0 equiv.) and triethylamine (B128534) (1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0°C, slowly add the desired acyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract with DCM. The organic layers are combined, dried, and concentrated. The crude ester is purified by column chromatography.
-
Enolate Formation and Alkylation: A solution of the chiral ester (1.0 equiv.) in anhydrous THF is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added, and the reaction is stirred at -78°C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis. The product is purified by column chromatography.
-
Cleavage of Auxiliary: The purified ester is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) (2.0 equiv.) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed. The mixture is then acidified with 1 M HCl, and the enantiomerically enriched carboxylic acid is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Caption: Workflow for asymmetric alkylation using this compound.
Application in Asymmetric Aldol (B89426) Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. By using a chiral auxiliary, the reaction between an enolate and an aldehyde can be controlled to produce a specific diastereomer of the β-hydroxy carbonyl product. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The bulky substituents on the this compound auxiliary are expected to favor a transition state that minimizes steric interactions, leading to high diastereoselectivity.
Table 3: Asymmetric Aldol Reaction (Analogous Data)
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | Bu₂BOTf | >98:2 | 89 |
| 2 | Isobutyraldehyde | TiCl₄ | 95:5 | 91 |
| 3 | Acetaldehyde | Bu₂BOTf | 97:3 | 85 |
Data is hypothetical and based on results from established chiral auxiliary systems.
Experimental Protocol: Asymmetric Aldol Reaction
-
Preparation of the N-Acyl Derivative: The chiral auxiliary is first attached to a suitable carboxylic acid derivative (e.g., propionyl chloride) as described in the alkylation protocol.
-
Enolate Formation: To a solution of the chiral ester (1.0 equiv.) in anhydrous DCM at 0°C, add di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.). Stir the mixture for 30 minutes to form the boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78°C and add the aldehyde (1.2 equiv.) dropwise. Stir at -78°C for 2 hours, then at 0°C for 1 hour.
-
Work-up and Purification: Quench the reaction by adding a phosphate buffer (pH 7). Extract the mixture with DCM. The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The aldol adduct is purified by column chromatography.
-
Auxiliary Cleavage: The purified aldol adduct can be cleaved by treatment with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, to afford the chiral β-hydroxy carboxylic acid.
Caption: Key steps in the asymmetric aldol reaction.
Application in Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively block one face of the dienophile, leading to a highly diastereoselective cycloaddition. An ester of this compound with an α,β-unsaturated carboxylic acid (e.g., acrylic acid) can serve as a chiral dienophile.
Table 4: Asymmetric Diels-Alder Reaction (Analogous Data)
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | >99:1 | 90 |
| 2 | Isoprene | BF₃·OEt₂ | 95:5 | 85 |
| 3 | 1,3-Butadiene | Et₂AlCl | 98:2 | 88 |
Data is hypothetical and based on results with well-known chiral acrylates.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Synthesis of Chiral Dienophile: Prepare the acrylate (B77674) ester of (R)-2-Methyl-2-phenylpropan-1-ol by reacting it with acryloyl chloride in the presence of a base like triethylamine.
-
Cycloaddition: Dissolve the chiral acrylate (1.0 equiv.) in anhydrous DCM at -78°C. Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv.). Stir for 15 minutes, then add the diene (e.g., cyclopentadiene, 3.0 equiv.).
-
Reaction: Stir the reaction mixture at -78°C for 3 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are dried and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or chiral GC analysis. The cycloadduct is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by reductive cleavage with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol, or by hydrolysis to yield the chiral carboxylic acid.
Caption: Logical flow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Conclusion
This compound possesses the necessary structural attributes to serve as an effective chiral auxiliary in asymmetric synthesis. Its steric bulk is anticipated to provide excellent facial discrimination in a variety of important carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Diels-Alder cycloadditions. While direct experimental data for this specific auxiliary is limited, the generalized protocols and principles outlined in these application notes provide a strong foundation for researchers to explore its potential. The development of new and efficient chiral auxiliaries is crucial for advancing the field of organic synthesis, and this compound represents a promising, yet underexplored, candidate. Further research is warranted to fully elucidate its effectiveness and expand its application in the synthesis of complex chiral molecules.
References
Application Notes and Protocols: 2-Methyl-2-phenylpropan-1-ol as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fragrance compounds derived from 2-methyl-2-phenylpropan-1-ol. This document outlines key chemical transformations, including esterification and dehydration, to produce molecules with potential applications in the fragrance and flavor industries.
Introduction
This compound is a versatile tertiary benzylic alcohol that can be chemically modified to yield a variety of compounds with interesting olfactory properties. Its structure, featuring a neopentyl-like backbone with a phenyl group, provides a unique scaffold for the development of novel fragrance ingredients. The primary routes for its conversion into fragrance compounds involve the formation of esters, which often possess fruity and floral scents, and the generation of unsaturated derivatives through dehydration.
Data Presentation
Table 1: Physicochemical Properties of 2-Methyl-2-phenylpropyl Acetate (B1210297)
| Property | Value | Reference |
| CAS Number | 18755-52-7 | [1] |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor Profile | Sweet, fruity, floral, honey-like | [1][4][5] |
| Purity (by GC) | 92.3% - 99% | [3][5] |
| Refractive Index | 1.485–1.495 | [5] |
| Boiling Point | 256.8°C at 760 mmHg | [1] |
| Flash Point | 100.8°C | [1] |
| Solubility | Soluble in alcohols & organic solvents; insoluble in water | [3][5] |
Experimental Protocols
Two primary pathways for converting this compound into fragrance compounds are detailed below: esterification to form 2-methyl-2-phenylpropyl acetate and dehydration to form unsaturated phenylpropanes.
Protocol 1: Synthesis of 2-Methyl-2-phenylpropyl Acetate via Acylation
This protocol describes the synthesis of 2-methyl-2-phenylpropyl acetate using acetic anhydride (B1165640), a common and effective method for esterifying tertiary alcohols.
Materials:
-
This compound
-
Acetic anhydride (1.0 - 1.5 equivalents)
-
Pyridine (B92270) (catalytic amount) or a strong acid catalyst (e.g., sulfuric acid, a few drops)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware for reaction, workup, and purification (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like diethyl ether.
-
Add a slight excess of acetic anhydride (1.0 to 1.5 equivalents) to the solution.
-
Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid while stirring.
-
The reaction mixture can be stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any excess acid and anhydride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to obtain pure 2-methyl-2-phenylpropyl acetate.[6]
Expected Outcome:
This reaction is expected to produce 2-methyl-2-phenylpropyl acetate, a colorless to pale yellow liquid with a pleasant sweet, fruity, and floral aroma.[1][5]
Protocol 2: Synthesis of Unsaturated Fragrance Precursors via Dehydration
This protocol outlines the acid-catalyzed dehydration of this compound to produce a mixture of unsaturated compounds, which may possess unique aromatic properties.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst
-
Anhydrous sodium sulfate or calcium chloride for drying
-
A suitable solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Standard distillation apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to a temperature between 25–80°C.[7] The alkene product will co-distill with water.
-
Collect the distillate in a receiving flask.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
The dried organic layer, containing the alkene product(s), can be further purified by fractional distillation.
Expected Products:
The dehydration of this compound is expected to yield a mixture of isomeric alkenes, primarily 2-methyl-1-phenylpropene (B151218) and 1-methyl-1-phenylpropene. The specific ratio of these products will depend on the reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for fragrance compounds from this compound.
Caption: Experimental workflow for the synthesis of 2-methyl-2-phenylpropyl acetate.
References
- 1. Page loading... [guidechem.com]
- 2. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]
- 3. (2-Methyl-2-Phenyl-Propyl) Acetate - High Purity Liquid at Best Price, For Perfumes & Flavoring [jigspharma.com]
- 4. 2-methyl-2-phenylpropyl Acetate at 750.00 INR in Ankleshwar, Gujarat | Maruti Biogenic [tradeindia.com]
- 5. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-2-methyl-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enantioselective synthesis of (R)-2-methyl-1-phenylpropan-1-ol from 2-methyl-1-phenylpropan-1-one using whole cells of Lactobacillus paracasei BD101 as a biocatalyst. This green chemistry approach offers high yields and excellent enantiomeric excess (>99%) under mild reaction conditions, presenting a valuable alternative to traditional chemical synthesis.[1][2]
Overview of the Biocatalytic Reaction
The synthesis involves the asymmetric reduction of the prochiral ketone, 2-methyl-1-phenylpropan-1-one, to the corresponding chiral alcohol, (R)-2-methyl-1-phenylpropan-1-ol. This biotransformation is catalyzed by NADPH-dependent ketoreductases present in the whole cells of Lactobacillus paracasei BD101.[1][2][3][4][5] The use of a whole-cell biocatalyst is advantageous as it circumvents the need for enzyme purification and provides a native environment for the enzymes, including the necessary cofactors and their regeneration systems.
Data Presentation
The following tables summarize the key quantitative data for the optimization of the biocatalytic synthesis of (R)-2-methyl-1-phenylpropan-1-ol.
Table 1: Optimization of Reaction Conditions [2]
| Parameter | Range Tested | Optimal Condition | Conversion (%) | Enantiomeric Excess (ee, %) |
| pH | 4.5 - 7.5 | 6.5 | >99 | >99 |
| Temperature (°C) | 25 - 40 | 30 | >99 | >99 |
| Agitation Speed (rpm) | 100 - 250 | 200 | >99 | >99 |
| Incubation Period (h) | 24 - 72 | 48 | >99 | >99 |
Table 2: Substrate Concentration and Scalability [2]
| Substrate Amount (mmol) | Substrate Concentration (g/L) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | ~3 | - | >99 |
| 33.7 | ~100 | 90 | >99 |
| Gram-scale (4.61 g product) | - | High | >99 |
Experimental Protocols
Protocol for Cultivation of Lactobacillus paracasei BD101
This protocol describes the cultivation of Lactobacillus paracasei BD101 to obtain sufficient biomass for the biocatalytic reaction.
Materials:
-
Lactobacillus paracasei BD101 strain
-
Sterile culture tubes and flasks
-
Incubator (37°C)
-
Autoclave
Procedure:
-
Prepare MRS broth according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.[7]
-
Aseptically inoculate 10 mL of sterile MRS broth with a single colony of Lactobacillus paracasei BD101 from a fresh agar (B569324) plate.
-
Incubate the culture at 37°C for 24 hours without shaking.[9]
-
Use this pre-culture to inoculate a larger volume of MRS broth (e.g., 1 L) at a 1% (v/v) concentration.
-
Incubate the large-scale culture at 37°C for 24 hours under anaerobic or static conditions to reach the stationary phase.[9]
Protocol for Whole-Cell Biocatalytic Synthesis
This protocol details the asymmetric reduction of 2-methyl-1-phenylpropan-1-one using resting cells of Lactobacillus paracasei BD101.
Materials:
-
Lactobacillus paracasei BD101 cell culture
-
Phosphate (B84403) buffer (50 mM, pH 6.5)
-
2-methyl-1-phenylpropan-1-one (substrate)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Centrifuge and sterile centrifuge bottles
-
Incubator shaker (30°C, 200 rpm)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Cell Harvesting and Preparation:
-
Harvest the Lactobacillus paracasei BD101 cells from the culture broth by centrifugation at 6000 x g for 10 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 6.5).[11]
-
Resuspend the washed cell pellet in the same phosphate buffer to a desired cell density (e.g., 50 g/L wet cell weight). This is your resting cell suspension.[12]
-
-
Biocatalytic Reaction:
-
In a sterile flask, combine the resting cell suspension with glucose (e.g., 1% w/v).
-
Add the substrate, 2-methyl-1-phenylpropan-1-one, to the cell suspension. For optimal results, a substrate concentration of up to 100 g/L can be used.[2]
-
Incubate the reaction mixture in an incubator shaker at 30°C and 200 rpm for 48 hours.[2]
-
-
Product Extraction:
-
After the incubation period, separate the cells from the reaction mixture by centrifugation.
-
Saturate the supernatant with sodium chloride.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.[13]
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-2-methyl-1-phenylpropan-1-ol.
-
Protocol for Analytical Determination of Enantiomeric Excess
This protocol outlines the analysis of the product's enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
(R)-2-methyl-1-phenylpropan-1-ol sample
-
Racemic 2-methyl-1-phenylpropan-1-ol (B1582631) standard
-
HPLC grade n-hexane
-
HPLC grade isopropanol (B130326)
-
Chiral HPLC column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)[14]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample from the biocatalytic reaction.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NADPH-Dependent Aldo/Keto Reductase Is Responsible for Detoxifying 3-Keto-Deoxynivalenol to 3-epi-Deoxynivalenol in Pelagibacterium halotolerans ANSP101 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of Lactobacillus paracasei 85 and Lactobacillus buchneri 93 to Absorb and Biotransform Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: Oxidation of 2-Methyl-2-phenylpropan-1-ol to its Corresponding Aldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and comparative data for the oxidation of the primary alcohol, 2-methyl-2-phenylpropan-1-ol, to its corresponding aldehyde, 2-methyl-2-phenylpropanal (B3052037). The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceuticals and fine chemicals.[1] This note details two common and effective methods: Activated Dimethyl Sulfoxide (B87167) (DMSO) Oxidation and Pyridinium Chlorochromate (PCC) Oxidation. A comparative table of various oxidation methods is presented, and a generalized experimental workflow is visualized.
Introduction
The conversion of alcohols to carbonyl compounds is a cornerstone of organic chemistry.[2] Primary alcohols can be oxidized to aldehydes, which can be further oxidized to carboxylic acids.[3][4] Secondary alcohols are oxidized to ketones.[2] The starting material, this compound, is a primary alcohol, and therefore its oxidation yields the corresponding aldehyde, 2-methyl-2-phenylpropanal. Achieving a selective oxidation to the aldehyde without over-oxidation to the carboxylic acid requires the use of mild oxidizing agents.[5][6] This note explores suitable methods for this specific transformation, providing researchers with practical protocols and comparative data to select the optimal conditions for their synthetic needs.
Comparative Analysis of Oxidation Methods
Several reagents and catalytic systems are available for the oxidation of primary benzylic alcohols. The choice of method often depends on factors such as substrate sensitivity, desired yield, scale of the reaction, and tolerance to toxic or harsh reagents. Below is a summary of common methods.
| Oxidation Method | Reagent(s) | Typical Conditions | Reported Yield | Notes |
| Activated DMSO Oxidation | DMSO, Pyridine-SO₃, Triethylamine (B128534) | Room Temperature, 2.5 h | 91.6%[7] | A mild and high-yielding method for the target substrate.[7] A variation of the Swern/Moffatt oxidation. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous, Cryogenic (-78 °C) | Generally High | A widely used, mild oxidation that avoids heavy metals.[8][9] Byproducts include toxic CO gas and malodorous dimethyl sulfide.[8][10] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), Celite | CH₂Cl₂, Room Temperature, 2-4 h | Good to High | A reliable and mild reagent that stops at the aldehyde stage.[6][11][12] PCC is a toxic chromium salt.[11] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, Co(OAc)₂ | CH₂Cl₂, pH 8.3 | Very Good[13] | A modern, "green" catalytic method avoiding stoichiometric heavy metals.[13][14] |
| Aerobic Oxidation | TEMPO, CuI-Zeolite, Air | Ethanol (B145695), 60 °C, 18 h | Good to Excellent[15] | Utilizes atmospheric air as the terminal oxidant, representing an environmentally benign approach.[15] |
Experimental Protocols
Protocol 1: Activated DMSO Oxidation of this compound
This protocol is adapted from a reported synthesis of 2-methyl-2-phenylpropanal, which demonstrates high efficiency for this specific substrate.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Pyridine (B92270) sulfur trioxide complex (Pyridine-SO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of this compound (13.3 g, 87.0 mmol) in anhydrous DMSO (150 mL) in a round-bottom flask, add triethylamine (24.7 mL, 178.0 mmol) at room temperature.[7]
-
Stir the mixture and add the pyridine sulfur trioxide complex (28.6 g, 180.0 mmol) portion-wise, maintaining the temperature at room temperature.[7]
-
Continue stirring the reaction mixture for 2.5 hours at room temperature.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[7]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 2-methyl-2-phenylpropanal.[7] The reported yield for the crude product, used without further purification, was 91.6%.[7]
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This is a general and widely used protocol for the oxidation of primary alcohols to aldehydes.[6][11]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica (B1680970) gel
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of this compound (1 eq.) in anhydrous dichloromethane (5 volumes) in a round-bottom flask, add Celite® (a mass approximately equal to the PCC).[11]
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a slurry of PCC (1.2 eq.) in anhydrous dichloromethane (5 volumes).[11]
-
Add the PCC slurry to the alcohol solution at 0 °C.[11]
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.[11] The reaction progress should be monitored by TLC. A black, tar-like precipitate will form during the reaction.[11][16]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the entire mixture through a pad of silica gel or Florisil® to remove the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude aldehyde.
-
If necessary, the product can be further purified by column chromatography.
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the oxidation process.
Caption: Chemical transformation of the primary alcohol to an aldehyde.
Caption: Generalized experimental workflow for alcohol oxidation.
Conclusion
The oxidation of this compound to 2-methyl-2-phenylpropanal can be achieved effectively using several methods. For high yield and mild conditions specifically for this substrate, the activated DMSO protocol is highly recommended.[7] For a more general, albeit chromium-based, approach, PCC remains a reliable choice.[6] Modern catalytic methods involving TEMPO offer greener alternatives with excellent efficiency for benzylic alcohols and should be considered for developing sustainable synthetic processes.[13][15] The protocols and data provided herein serve as a comprehensive guide for researchers to perform this valuable chemical transformation.
References
- 1. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-methyl-2-phenylpropanal synthesis - chemicalbook [chemicalbook.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 14. TEMPO [organic-chemistry.org]
- 15. A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Gas Chromatography of 2-Methyl-2-phenylpropan-1-ol Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the derivatization of 2-Methyl-2-phenylpropan-1-ol for analysis by gas chromatography (GC). Due to its polar hydroxyl group and relatively low volatility, direct GC analysis of this compound can result in poor peak shape and reduced sensitivity. Derivatization via silylation or acylation improves its chromatographic behavior by increasing volatility and thermal stability. This guide outlines two reliable methods for the derivatization of this tertiary alcohol, complete with experimental protocols, expected analytical parameters, and visual workflows to aid in successful implementation.
Introduction
This compound is a tertiary alcohol that finds application in various chemical syntheses and is a potential impurity or metabolite in drug development processes. Accurate and sensitive quantification of this compound is often crucial for quality control and pharmacokinetic studies. Gas chromatography, a powerful technique for the separation and analysis of volatile compounds, can be effectively employed for this purpose. However, the presence of a polar hydroxyl group in this compound can lead to peak tailing and adsorption on the GC column, compromising analytical accuracy and precision.
To overcome these challenges, derivatization is a necessary sample preparation step. This process involves the chemical modification of the analyte to produce a less polar and more volatile derivative, thereby improving its chromatographic properties. This application note details two effective derivatization strategies:
-
Silylation: Replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
-
Acylation: Conversion of the alcohol to its corresponding ester.
Both methods enhance the suitability of this compound for GC analysis, leading to improved peak symmetry, increased sensitivity, and better resolution.
Derivatization Methods and Protocols
Method 1: Silylation with BSTFA and TMCS
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols. For sterically hindered tertiary alcohols like this compound, a strong silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended, often in the presence of a catalyst like Trimethylchlorosilane (TMCS) to drive the reaction to completion.[1][2]
2.1.1. Experimental Protocol: Silylation
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) to dissolve the sample.[1] To this, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes in a heating block or oven.[1]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
2.1.2. Expected Performance Data
| Parameter | Expected Value |
| Reaction Yield | > 95% (with optimization) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.99 |
Note: Due to the sterically hindered nature of the tertiary alcohol, optimization of reaction time and temperature may be required to achieve complete derivatization.
Method 2: Acylation with Acetic Anhydride (B1165640)
Acylation involves the introduction of an acyl group, converting the alcohol into a more volatile and thermally stable ester. This method is a robust alternative to silylation and can be particularly effective for tertiary alcohols.
2.2.1. Experimental Protocol: Acylation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare calibration standards by diluting the stock solution.
-
Derivatization Reaction: In a GC vial, combine the sample or standard solution with acetic anhydride and pyridine. A common protocol for a similar compound, 2-phenyl-2-propanol, involves reacting the analyte with these reagents.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete conversion to the acetate (B1210297) ester.
-
Sample Analysis: After cooling, the reaction mixture can be directly injected into the GC-MS for analysis.
2.2.2. Quantitative Data for Acylation of a Structurally Similar Compound
The following data is for the acylation of 2-phenyl-2-propanol, a close structural analog of this compound, and can be considered indicative of the performance expected for the target analyte.
| Parameter | Reported Value for 2-phenyl-2-propanol |
| Limit of Detection (LOD) | 0.034 mg/L |
| Limit of Quantification (LOQ) | 0.10 mg/L |
GC-MS Analysis Parameters
The following table outlines typical GC-MS parameters that can be used for the analysis of the derivatized this compound. These parameters should be optimized for the specific instrument and column being used.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min |
| MSD Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
Visualizations
Derivatization Workflow
Caption: Experimental workflow for the derivatization of this compound.
Silylation Reaction
Caption: Silylation of this compound with BSTFA.
Acylation Reaction
Caption: Acylation of this compound with acetic anhydride.
Conclusion
The derivatization of this compound is a critical step for reliable and sensitive quantification by gas chromatography. Both silylation with BSTFA/TMCS and acylation with acetic anhydride are effective methods for this purpose. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analysis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement these derivatization strategies for the routine analysis of this compound.
References
Application Notes and Protocols for the Analysis of 2-Methyl-2-phenylpropan-1-ol by HPLC and UPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methyl-2-phenylpropan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored during development and manufacturing to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely used for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using both HPLC and UPLC methods.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Performance Data
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 2: UPLC Method Performance Data
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Precision (%RSD) | < 1.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound. This method is robust and suitable for routine quality control applications.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[3]
-
Column Temperature: 25°C.[1]
-
Detection: UV detector at 215 nm.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 500 µg/mL.
-
For unknown samples, accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a significant reduction in analysis time and solvent consumption while providing improved resolution and sensitivity compared to the conventional HPLC method.[3]
Instrumentation and Conditions:
-
UPLC System: A UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column with smaller particle size (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 95% A
-
0.5-2.0 min: 95% to 5% A
-
2.0-2.5 min: 5% A
-
2.5-2.6 min: 5% to 95% A
-
2.6-3.0 min: 95% A
-
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 2 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
For unknown samples, accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Visualizations
Caption: General workflow for HPLC/UPLC analysis.
Caption: Comparison of HPLC and UPLC characteristics.
References
Application Notes and Protocols: The Role of 2-Methyl-2-phenylpropan-1-ol in Stereoselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-phenylpropan-1-ol is a chiral alcohol recognized for its utility as a versatile chiral building block in the synthesis of enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] While direct applications of this compound as a chiral auxiliary or ligand in stereoselective reductions are not extensively documented, its structural analogs, particularly chiral amino alcohols, have established roles in directing the stereochemical outcome of such reactions.[3][4] The primary significance of this compound in stereoselective processes lies in its own synthesis via the asymmetric reduction of its corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one.
These application notes provide an overview of the stereoselective synthesis of this compound and discuss the potential applications of its derivatives in asymmetric reductions, drawing parallels with well-known chiral auxiliaries and ligands.
Application I: Stereoselective Synthesis of (R)-2-Methyl-1-phenylpropan-1-ol via Biocatalytic Reduction
A highly efficient and environmentally friendly method for producing enantiopure (R)-2-methyl-1-phenylpropan-1-ol is through the whole-cell biocatalytic reduction of 2-methyl-1-phenylpropan-1-one. This approach leverages the stereospecificity of enzymes to achieve high yields and excellent enantiomeric excess.
Experimental Protocol: Whole-Cell Bioreduction of 2-Methyl-1-phenylpropan-1-one
This protocol is based on the use of Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of a ketone with a branched alkyl chain.
Materials:
-
Lactobacillus paracasei BD101 cells
-
2-Methyl-1-phenylpropan-1-one
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium containing glucose, yeast extract, and peptone at 30°C for 24-48 hours.
-
Bioreduction:
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cell pellet in a phosphate buffer solution containing glucose as a co-substrate.
-
Add 2-methyl-1-phenylpropan-1-one to the cell suspension. The final substrate concentration should be optimized, but a starting point of 10 mM can be used.
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or GC), saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral (R)-2-methyl-1-phenylpropan-1-ol.
-
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
| Substrate | Biocatalyst | Product | Yield (%) | ee% |
| 2-Methyl-1-phenylpropan-1-one | Lactobacillus paracasei BD101 | (R)-2-Methyl-1-phenylpropan-1-ol | >99 | >99 |
Caption: Formation and action of a chiral oxazaborolidine catalyst.
Summary and Future Perspectives
This compound is a valuable chiral synthon, readily accessible in high enantiopurity through methods like biocatalytic reduction. While the direct use of this specific alcohol in controlling stereoselective reductions is not prominent in the literature, its amino-derivatives hold significant potential as chiral ligands. The protocols and data presented here provide a practical guide for the synthesis of this important chiral building block and offer a framework for exploring the catalytic activity of its derivatives in asymmetric synthesis. Future research may focus on the development and application of novel chiral ligands derived from this compound to expand the toolbox for stereoselective transformations, which is of great interest to researchers in drug discovery and development.
References
Application Notes and Protocols for the Industrial Scale Production of 2-Methyl-2-phenylpropan-1-ol
Introduction
2-Methyl-2-phenylpropan-1-ol, also known as α,α-dimethylphenethyl alcohol, is a tertiary alcohol with applications as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] This document outlines detailed protocols for the industrial-scale production of this compound, with a primary focus on the Grignard reaction, which is a common and efficient method for its synthesis on a large scale.[1] Alternative methods are also briefly discussed. The protocols provided are intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis Routes Overview
Several synthetic pathways can be employed for the production of this compound. The selection of a particular route on an industrial scale depends on factors such as raw material availability, cost, desired purity, yield, and environmental considerations.
-
Grignard Reaction: This is the most established and widely used method for industrial production.[1] It involves the reaction of a Grignard reagent, such as phenylmagnesium halide, with a ketone, typically acetone.[1][2] A variation involves the reaction of benzylmagnesium chloride with acetone.[1]
-
Isobutyrophenone (B147066) Reduction: This method involves the reduction of isobutyrophenone using high-pressure hydrogen in the presence of a noble metal catalyst. However, the starting material can be difficult to obtain, and the use of expensive catalysts and high-pressure equipment can increase production costs.[3]
-
Sodium-based Reaction: A method involving the reaction of sodium, chlorobenzene (B131634), and isobutyraldehyde (B47883) has been reported. This process, however, requires very low temperatures (-78°C) and a specialized catalyst, making it challenging for industrial application.[3]
-
Biocatalytic Reduction: A green chemistry approach utilizing whole-cell Lactobacillus paracasei BD101 for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one has been demonstrated. While offering high enantiomeric excess, scaling up this biological process for large-scale industrial production may present unique challenges.[4]
Primary Industrial Production Method: Grignard Reaction
The Grignard reaction provides a robust and high-yield pathway to this compound. The following protocol is based on a patented industrial method that demonstrates high efficiency and product purity.[3]
Reaction Principle
The synthesis proceeds in two main stages. First, a Grignard reagent (phenylmagnesium chloride) is prepared from magnesium and chlorobenzene. Subsequently, the Grignard reagent reacts with isobutyraldehyde in a nucleophilic addition reaction. The resulting magnesium alkoxide is then hydrolyzed to yield this compound.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the industrial-scale production of this compound via the Grignard reaction as described in Chinese patent CN109020784A.
| Parameter | Value | Reference |
| Reactants | Magnesium chips, Chlorobenzene, Isobutyraldehyde | [3] |
| Solvent | Ether solvent (e.g., THF) | [1][3] |
| Molar Ratio (Chlorobenzene:Isobutyraldehyde) | 1:1 to 1:1.2 | [3] |
| Reaction Temperature (Grignard Formation) | Reflux (e.g., 65°C for THF) | [3] |
| Reaction Time (Grignard Formation) | 2.0 - 4.0 hours | [3] |
| Reaction Temperature (Addition of Isobutyraldehyde) | Reflux | [3] |
| Hydrolysis Agent | Acid solution or weak acid salt solution | [3] |
| Hydrolysis Temperature | Room temperature (10-30°C) | [3] |
| Hydrolysis Time | 0.5 ± 0.2 hours | [3] |
| Max. Yield | 91.1% | [3] |
| Product Purity | >99% | [3] |
Experimental Protocol
This protocol details the steps for the large-scale synthesis of this compound.
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnesium chips
-
Chlorobenzene
-
Isobutyraldehyde
-
Anhydrous ether solvent (e.g., Tetrahydrofuran - THF)
-
Additive (as specified in the patent, may include sodium or zinc to enhance reactivity)[3]
-
Acid solution or weak acid salt solution (for hydrolysis)
-
Inert gas (Nitrogen or Argon)
-
Filtration unit
-
Separatory funnel (for work-up)
-
Rotary evaporator (for solvent recovery)
-
Vacuum distillation unit (for purification)
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried to prevent quenching of the Grignard reagent.[5] Purge the entire system with an inert gas (e.g., nitrogen) to create an anhydrous and oxygen-free environment.
-
Grignard Reagent Formation:
-
Charge the reactor with the anhydrous ether solvent, magnesium chips, and the specified additive.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add chlorobenzene dropwise from the dropping funnel into the refluxing mixture.
-
Maintain the reaction at reflux for 2.0 to 4.0 hours to ensure complete formation of phenylmagnesium chloride. The initiation of the reaction is often indicated by a color change and an increase in temperature.[5]
-
-
Reaction with Isobutyraldehyde:
-
Once the Grignard reagent formation is complete, continue to maintain the reflux conditions.
-
Add isobutyraldehyde dropwise to the reactor. An exothermic reaction will occur. Control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture under reflux for a specified period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction solution to recover any unreacted magnesium chips for recycling.[3]
-
Transfer the filtrate to a separate vessel. For hydrolysis, slowly and carefully add an acid solution or a weak acid salt solution to the filtrate with stirring. The temperature should be maintained at room temperature (10-30°C).[3]
-
After hydrolysis is complete (typically 0.5 ± 0.2 hours), transfer the mixture to a large separatory funnel.[3]
-
Allow the layers to separate. Collect the upper organic phase.[3]
-
The organic solvent can be recovered from the organic phase by distillation, for example, using a rotary evaporator.[3]
-
The crude product is then purified by vacuum distillation to obtain this compound with a purity of >99%.[3]
-
Industrial Production Workflow Diagram
Caption: Workflow for the industrial synthesis of this compound.
Alternative Synthesis Method: Biocatalytic Reduction
For applications requiring high enantiopurity, a biocatalytic approach offers a green alternative.
Reaction Principle
This method employs a biocatalyst, such as the whole-cell Lactobacillus paracasei BD101, to perform an asymmetric bioreduction of a prochiral ketone (2-methyl-1-phenylpropan-1-one) to the corresponding chiral alcohol, (R)-2-methyl-1-phenylpropan-1-ol.[4] This approach is environmentally friendly and can achieve excellent enantiomeric excess (>99%).[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | 2-methyl-1-phenylpropan-1-one | [4] |
| Biocatalyst | Lactobacillus paracasei BD101 (whole cells) | [4] |
| Product | (R)-2-methyl-1-phenylpropan-1-ol | [4] |
| Enantiomeric Excess | >99% | [4] |
| Scale | Gram-scale demonstrated (4.61 g) | [4] |
Experimental Protocol (Conceptual for Scale-up)
-
Biocatalyst Cultivation: Cultivate Lactobacillus paracasei BD101 in a suitable growth medium in a large-scale fermenter under optimized conditions (temperature, pH, aeration).
-
Bioreduction:
-
Harvest the bacterial cells by centrifugation.
-
In a bioreactor, suspend the whole cells in a buffer solution.
-
Add the substrate, 2-methyl-1-phenylpropan-1-one, and a co-factor for the reductase enzyme if necessary.
-
Maintain the reaction under controlled temperature and pH until the substrate is consumed (monitored by techniques like HPLC or GC).
-
-
Product Extraction and Purification:
-
Separate the biomass from the reaction mixture.
-
Extract the product from the aqueous phase using a suitable organic solvent.
-
Purify the extracted (R)-2-methyl-1-phenylpropan-1-ol using chromatographic techniques or distillation.
-
Logical Relationship Diagram for Synthesis Method Selection
Caption: Decision tree for selecting a synthesis method for this compound.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Methyl-2-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenylpropan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common Grignard reaction between a phenylmagnesium halide and isobutyraldehyde (B47883).
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to the Grignard reagent's reactivity and the stability of the product. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent. Use anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings with a small crystal of iodine or by crushing them to expose a fresh surface. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | Drive the reaction to completion, thereby increasing the product yield. |
| Formation of Benzene (B151609) | The Grignard reagent (phenylmagnesium halide) is a strong base and will react with any protic source, such as water, to form benzene. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Minimize the loss of the Grignard reagent to protonation, making more of it available to react with the aldehyde. |
| Enolization of Isobutyraldehyde | Phenylmagnesium halide can act as a base and deprotonate the α-hydrogen of isobutyraldehyde, forming an enolate. This regenerates the starting aldehyde upon workup. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. | Increase the efficiency of the desired nucleophilic addition reaction, leading to a higher yield of the alcohol. |
| Product Loss During Workup | The tertiary alcohol product can be prone to dehydration to form 2-methyl-1-phenylprop-1-ene, especially under harsh acidic conditions during the workup. Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for a milder workup instead of strong acids like HCl or H₂SO₄. | Preserve the alcohol product and prevent its conversion to the alkene byproduct, thus improving the isolated yield. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and eliminate them?
Answer: The nature of the impurities will depend on the synthetic route and reaction conditions. Here are some common impurities and how to address them.
| Impurity | Identification Method | Mitigation and Purification Strategy |
| Biphenyl | GC-MS, ¹H NMR (aromatic signals without the alcohol functionality). | Biphenyl is a common byproduct from the coupling of the Grignard reagent. To minimize its formation, add the aryl halide (e.g., bromobenzene) slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide. Biphenyl can often be removed from the final product by recrystallization or column chromatography. |
| Unreacted Isobutyraldehyde | GC-MS, ¹H NMR (aldehyde proton signal around 9-10 ppm). | Ensure the Grignard reagent is added in a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion. Unreacted aldehyde can be removed by careful distillation or column chromatography. |
| Benzene | GC-MS. | While benzene is volatile and may be removed during solvent evaporation, its formation indicates issues with anhydrous conditions. Improving the experimental setup to rigorously exclude moisture is the primary preventative measure. |
| 2-Methyl-1-phenylprop-1-ene | GC-MS, ¹H NMR (vinylic proton signals). | This dehydration product is formed during acidic workup. Use a mild workup with saturated aqueous NH₄Cl. If formed, it can be separated from the desired alcohol by fractional distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (like phenylmagnesium bromide or chloride) with isobutyraldehyde in an anhydrous ether solvent, followed by an aqueous workup.[1]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, including water, to form hydrocarbons (in this case, benzene), which deactivates the reagent and lowers the yield of the desired alcohol. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of the Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the surface of the magnesium metal. To activate it, you can:
-
Gently crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Add a small crystal of iodine, which can react with the magnesium and clean the surface.
-
Add a few drops of a pre-formed Grignard reagent from a previous successful reaction.
-
Briefly heat a small portion of the solvent with the magnesium before adding the halide.
Q4: What are the expected yields for this synthesis?
A4: The yield of this compound can vary depending on the reaction conditions. With optimized conditions, including the use of an additive like a zinc-sodium alloy and careful control of reaction parameters, yields can be as high as 91.1% with a purity of 99.6%.[1] However, without such optimization, yields may be lower. For example, a reaction without the additive might yield around 84.5%.[1]
Data Presentation
The following table summarizes yield and purity data for the synthesis of this compound via the Grignard reaction under different conditions, as reported in the literature.
| Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Chlorobenzene, Mg, Additive (Zinc-Sodium alloy), THF, Reflux | 91.1 | 99.6 | [1] |
| Chlorobenzene, Mg, THF, Reflux (No Additive) | 84.5 | 99.4 | [1] |
| Chlorobenzene, Mg, Additive, THF, 40°C | 80.6 | 96.5 | [1] |
| Bromobenzene (B47551), Mg, Isobutyraldehyde | Not specified | Not specified | A known method with potential for lower yield due to coupling side reactions.[1] |
Experimental Protocols
Key Experiment: Grignard Synthesis of this compound
Objective: To synthesize this compound from phenylmagnesium bromide and isobutyraldehyde.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (optional, for activation)
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and cooled under a stream of dry nitrogen.
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling of the ether. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Isobutyraldehyde and Workup
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
How to minimize the formation of biphenyl in Grignard reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of the common biphenyl (B1667301) byproduct in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl formation in a Grignard reaction?
A1: Biphenyl formation, often referred to as Wurtz coupling, is a significant side reaction that occurs when the newly formed Grignard reagent (e.g., phenylmagnesium bromide) reacts with the unreacted aryl halide (e.g., bromobenzene) in the reaction mixture. This homocoupling results in the formation of a biphenyl dimer (Ph-Ph) and magnesium dihalide, ultimately reducing the yield of the desired Grignard reagent.[1]
Q2: How does temperature influence the formation of biphenyl?
A2: Higher reaction temperatures generally accelerate the rate of all reactions, including the undesirable Wurtz coupling.[2] The formation of the Grignard reagent is an exothermic process, and failure to control the temperature can lead to an increase in biphenyl formation.[3] Therefore, maintaining a controlled, lower temperature is crucial for minimizing this side product.
Q3: I observed a high yield of biphenyl in my reaction. What are the most likely procedural errors?
A3: A high yield of biphenyl is often attributed to a few key factors:
-
Rapid addition of the aryl halide: Adding the aryl halide too quickly leads to a high local concentration, which favors the coupling reaction with the Grignar reagent.[2]
-
Elevated reaction temperature: As mentioned, higher temperatures increase the rate of biphenyl formation.[3][4]
-
Improper solvent choice: The solvent plays a critical role in stabilizing the Grignard reagent and influencing the reaction pathway. Solvents like THF have been shown in some cases to lead to more significant Wurtz byproduct formation compared to diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Q4: My Grignard reagent solution is cloudy and a precipitate has formed. Is this related to biphenyl formation?
A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant amount of precipitate can indeed be due to the biphenyl byproduct, especially if it is a solid. Biphenyl is often described as a yellowish solid that can be separated from the desired product during workup.[4]
Q5: Can the choice of aryl halide (e.g., bromide vs. chloride) affect the amount of biphenyl formed?
A5: Yes, the reactivity of the carbon-halogen bond can influence the extent of side reactions. More reactive halides, such as aryl iodides and bromides, can sometimes lead to a higher percentage of dimer formation compared to the less reactive aryl chlorides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant biphenyl byproduct. | 1. High local concentration of aryl halide. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Slow, dropwise addition of the aryl halide solution to the magnesium suspension. This maintains a low concentration of the unreacted halide.[2]2. Maintain a gentle reflux and use an ice bath to control the exotherm, especially during the addition of the aryl halide. [2]3. Consider using 2-MeTHF or Et₂O instead of THF for substrates prone to Wurtz coupling. |
| Reaction is difficult to initiate, leading to accumulation of aryl halide. | 1. Passivated magnesium surface (oxide layer). 2. Presence of moisture. | 1. Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ.[5]2. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents. [6] |
| Reaction becomes dark or black. | 1. Overheating or prolonged heating. 2. Presence of impurities in reagents or solvent. | 1. Avoid excessive heating. The exothermic nature of the reaction is often sufficient to maintain the reaction.[2]2. Use high-purity, fresh magnesium turnings and freshly distilled, anhydrous solvents. |
| Biphenyl is co-purifying with the desired product. | Similar solubility profiles. | Biphenyl can often be removed by trituration with a non-polar solvent like petroleum ether or hexanes, in which biphenyl is soluble, while the desired product may be less soluble. [4][5] |
Data Presentation
The choice of solvent significantly impacts the yield of the desired Grignard product and the formation of the biphenyl (Wurtz) byproduct.
Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl Chloride with 2-Butanone
| Solvent | Yield of Grignard Product (%)¹ | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
¹ Isolated yield of the alcohol product after the in situ generated Grignard reagent was reacted with 2-butanone.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Biphenyl Formation in the Synthesis of Phenylmagnesium Bromide
This protocol is designed to minimize the formation of biphenyl during the preparation of phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under the inert atmosphere until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the bromobenzene solution (dissolved in the chosen anhydrous ether solvent) to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and a cloudy appearance.
-
Slow Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[4]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting solution is the Grignard reagent, which can be used in the subsequent reaction.
Visualizations
References
Purification of 2-Methyl-2-phenylpropan-1-ol by recrystallization or distillation
Welcome to the technical support center for the purification of 2-Methyl-2-phenylpropan-1-ol (CAS No. 100-86-7). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity material using recrystallization or distillation techniques.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound: recrystallization or distillation?
A1: Both methods can be effective, but the choice depends on the nature of the impurities and the scale of the purification.
-
Vacuum Distillation is generally the most effective and recommended method. This compound has a high boiling point at atmospheric pressure, which can lead to decomposition.[1] Vacuum distillation lowers the boiling point to a safer temperature, preventing degradation.
-
Recrystallization is a viable option as the compound is a solid at temperatures below 23-25°C.[2][3] However, its low melting point can make this process challenging, often leading to a phenomenon known as "oiling out." This method is best for removing small amounts of impurities that have significantly different solubilities than the desired product.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal. This is a common issue for compounds with low melting points like this compound.[4] It happens when the solution becomes saturated at a temperature that is above the compound's melting point.
Solutions:
-
Lower the temperature of the solution before saturation is reached. You can achieve this by using a larger volume of solvent and boiling it down to the saturation point.
-
Use a lower-boiling point solvent.
-
Promote slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oil formation.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to the cooled solution to initiate crystallization.
Q3: What is the best solvent for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound well when hot but poorly when cold. Given that this compound is soluble in most organic solvents but only slightly soluble in water, several options exist.[5][6]
-
Single-Solvent System: Non-polar solvents like hexane (B92381) or petroleum ether are good starting points.
-
Mixed-Solvent System: A common and effective approach is using a solvent pair, such as ethanol (B145695)/water or acetone/water.[7][8] In this method, the compound is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble. Then, the "poor" solvent (e.g., hot water) is added dropwise until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: Why is vacuum distillation necessary? Can I perform a simple distillation at atmospheric pressure?
A4: Simple atmospheric distillation is not recommended. The boiling point of this compound at atmospheric pressure is 215-216°C.[5] At this high temperature, the alcohol is prone to decomposition, primarily through dehydration, which forms the corresponding alkene as an impurity.[1][9] Vacuum distillation reduces the boiling point significantly (e.g., 94-96°C at 10 mmHg), allowing for purification without thermal degradation.[2][6]
Data Presentation
The physical properties of this compound are critical for designing a successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 100-86-7 | [5],[2] |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [5],[6] |
| Melting Point | 23-25 °C | [2],[6],[3] |
| Boiling Point | 215-216 °C (at 760 mmHg) | [5] |
| 94-96 °C (at 10 mmHg) | [2],[6] | |
| Density | 0.974 g/mL (at 25 °C) | [2],[6] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [5],[6] |
Experimental Protocols
Methodology 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol uses an ethanol-water solvent pair. Always perform solvent selection tests on a small scale first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely.
-
Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution turns persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration at this stage to remove them.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Methodology 2: Purification by Vacuum Distillation
This is the preferred method for achieving high purity.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with appropriate grease. Use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling.[10]
-
Sample Preparation: Place the crude this compound in the distillation flask. The flask should not be more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum to the desired pressure (e.g., 10 mmHg).
-
Heating: Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as a "forerun" fraction.
-
Collect the main fraction of pure this compound at its expected boiling point for the applied pressure (e.g., 94-96°C at 10 mmHg).[2]
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool completely to room temperature before slowly reintroducing air into the system.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent added). | Boil off some of the solvent to concentrate the solution. Allow it to cool again. If crystals still do not form, scratch the inner wall of the flask or add a seed crystal.[4] |
| Poor or low yield | Too much solvent was used, leading to product loss in the mother liquor. The compound is too soluble in the cold solvent. | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly chilled in an ice bath before filtration.[4] |
| Crystals are colored or appear impure | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[11] |
Distillation Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling | Uneven heating. Lack of nucleation sites. | Use a magnetic stirrer or fresh boiling chips. Ensure the heating mantle fits the flask properly for even heat distribution.[10] |
| Inability to achieve a stable vacuum | Leaks in the apparatus. | Check all joints and connections for a proper seal. Ensure vacuum grease is correctly applied. Check the performance of the vacuum pump. |
| Product in receiving flask is discolored | Thermal decomposition due to excessive temperature. Acidic or basic impurities catalyzing side reactions. | Ensure the vacuum is low enough to keep the boiling temperature below ~120°C. Consider a pre-distillation wash of the crude material (dissolved in ether) with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities.[1] |
| Poor separation of product and impurities | Inefficient distillation column (e.g., no packing or trays). Distillation rate is too fast. | For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium.[12] |
Visualized Workflows
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-甲基-1-苯基-2-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methyl-1-phenyl-2-propanol | CAS#:100-86-7 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for the synthesis of 2-Methyl-2-phenylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenylpropan-1-ol. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction.
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent challenge, often stemming from the quality of the magnesium or the presence of moisture.
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction from starting.
-
Solution: Activate the magnesium by using fresh, shiny turnings. If the turnings appear dull, they can be activated by gently crushing them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction mixture.[1]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon. Solvents must be anhydrous.
-
Q2: The yield of my this compound is consistently low. What are the potential reasons and how can I improve it?
A2: Low yields can be attributed to several factors, including side reactions and incomplete conversion.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl or alkyl halide to form a biphenyl (B1667301) or coupled alkane byproduct. This is more common at higher temperatures and concentrations of the halide.[2]
-
Solution: Add the halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]
-
-
Protonation of the Grignard Reagent: Traces of water or other protic impurities will protonate and inactivate the Grignard reagent.
-
Solution: Employ rigorous anhydrous techniques for all reagents and glassware. The use of an inert atmosphere (nitrogen or argon) is crucial.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure a sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed. Using a slight excess of the Grignard reagent can also drive the reaction to completion.
-
Q3: I am observing significant amounts of biphenyl as a byproduct. How can I minimize its formation?
A3: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).
-
Solution: To minimize biphenyl formation, control the reaction conditions carefully. Use high-grade magnesium turnings and ensure the dropwise addition of phenyl bromide to maintain a low concentration of the aryl halide. Elevated temperatures can also promote biphenyl formation, so maintaining an appropriate temperature is important.[3]
Q4: My final product appears to be an alkene. What could have caused this?
A4: The tertiary alcohol product, this compound, can undergo acid-catalyzed dehydration to form 2-phenylprop-1-ene, especially during the workup.
-
Solution: Use a milder workup procedure. Instead of a strong acid, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature.[3] Avoid excessive heating during distillation, as this can also promote dehydration.
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the synthesis of this compound is dispersed across various literature, the following table, adapted from a patent for the synthesis of the related isomer 2-methyl-1-phenyl-1-propanol, illustrates the impact of different reaction parameters on yield and purity. These principles are generally applicable to the optimization of Grignard reactions.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reaction Temperature | Reflux (65°C) | 91.1 | 99.6 | [3] |
| 40°C | 80.6 | 96.5 | [3] | |
| Magnesium Equivalent | 1.1 eq | 91.1 | 99.6 | [3] |
| No Additive | 84.5 | 99.4 | [3] | |
| Alternative Metal | Sodium (1.1 eq) | 72.2 | 99.0 | [3] |
| Sodium (0.55 eq) | 40.2 | 90.0 | [3] | |
| Zinc (0.55 eq) | 75.4 | 89.9 | [3] |
Note: The data presented is for the synthesis of 2-methyl-1-phenyl-1-propanol as described in patent CN109020784A and serves as an illustrative guide for reaction optimization.
Experimental Protocols
Two primary routes for the synthesis of this compound via the Grignard reaction are detailed below.
Protocol 1: Synthesis from Phenylmagnesium Bromide and Acetone (B3395972)
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Acetone, anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.1 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle bubbling. If not, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis from Methylmagnesium Bromide and Acetophenone (B1666503)
Materials:
-
Magnesium turnings
-
Bromomethane (as a solution in a suitable solvent) or Iodomethane
-
Acetophenone, anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Methylmagnesium Bromide:
-
Follow the procedure in Protocol 1, substituting bromobenzene with methyl bromide or methyl iodide.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of anhydrous acetophenone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the acetophenone solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Follow the workup and purification steps as described in Protocol 1.
-
Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting low yields in the preparation of 2-Methyl-2-phenylpropan-1-ol
Technical Support Center: Preparation of 2-Methyl-2-phenylpropan-1-ol
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields during the synthesis of this compound, primarily via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low or zero yield in a Grignard reaction for synthesizing this compound?
A1: The most frequent issue is the accidental quenching of the Grignard reagent. Grignard reagents are extremely potent bases and nucleophiles that react readily with any protic source, such as water or alcohols.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.[1][2]
Q2: My reaction mixture turned dark and I isolated a significant amount of a white, crystalline solid that is not my product. What is it?
A2: This is likely a biphenyl (B1667301) byproduct, resulting from a Wurtz coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and the unreacted aryl halide (e.g., bromobenzene).[2][3] This side reaction is often favored at higher temperatures.[1] To minimize its formation, ensure a slow, dropwise addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]
Q3: After the acidic workup, I noticed a significant amount of an alkene byproduct. What happened and how can I prevent it?
A3: The tertiary alcohol product, this compound, is susceptible to acid-catalyzed dehydration, especially during a vigorous acidic workup, leading to the formation of 2-phenyl-1-propene.[2][4] To avoid this, use a milder quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of a strong acid like sulfuric or hydrochloric acid.[1][2]
Q4: How can I tell if my Grignard reagent has formed successfully before adding the ketone?
A4: Successful formation is often indicated by a change in the appearance of the reaction mixture, which may become cloudy and grayish. The exothermic nature of the reaction may also cause the solvent to gently reflux. If the reaction does not initiate, the magnesium turnings may be oxidized. Activating the magnesium by crushing it to expose a fresh surface or adding a small crystal of iodine can help start the reaction.[1]
Q5: Can I use an ester instead of a ketone to synthesize this compound?
A5: Yes, a tertiary alcohol can be formed by reacting an ester with two equivalents of a Grignard reagent. For instance, reacting methyl 2-phenylpropanoate (B8470279) with an excess of methylmagnesium bromide would yield the desired product. However, this method is only efficient if at least two of the alkyl/aryl groups on the tertiary alcohol are identical.[5][6]
Troubleshooting Guide for Low Yields
This section addresses specific problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Action |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Activate magnesium turnings by gently crushing them or adding a small iodine crystal or a few drops of 1,2-dibromoethane.[1] |
| Presence of moisture. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[1] | |
| Low Product Yield with Recovery of Starting Ketone | Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used. Allow the reaction to stir longer at room temperature after the initial addition to ensure completion.[1] |
| Steric Hindrance/Enolization. | With sterically hindered ketones, the Grignard reagent can act as a base, causing enolization instead of nucleophilic addition.[4][7] Ensure the ketone is added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[1] | |
| Low Product Yield with Significant Byproduct Formation | Wurtz Coupling (Biphenyl formation). | Maintain a low concentration of the aryl halide by adding it dropwise to the magnesium. Avoid excessive heating during Grignard formation.[1][2] |
| Reduction of Ketone. | If using a bulky Grignard reagent, it can reduce the ketone to a secondary alcohol. This is less common for this specific synthesis but is a known side reaction.[1][4] | |
| Dehydration of Product. | The tertiary alcohol product dehydrated during workup. | |
| Difficult Purification | Presence of unreacted starting materials or biphenyl. | Optimize the reaction to go to completion. Biphenyl can be removed from the final product via recrystallization or column chromatography; for example, biphenyl will remain in the filtrate if the product is recrystallized from hexanes.[2] |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
This is a generalized procedure and may require optimization. The primary route involves reacting phenylmagnesium bromide with acetone (B3395972).
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction doesn't start (indicated by cloudiness or gentle reflux), add a small crystal of iodine.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the reagent.[2]
2. Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.[1]
-
Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.[1]
3. Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[1]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Experimental workflow for the synthesis.
Caption: Desired reaction vs. common side reactions.
References
Removal of unreacted starting materials from 2-Methyl-2-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2-Methyl-2-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in the synthesis of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common Grignard synthesis, typical impurities include:
-
From Phenylmagnesium Halide and Acetone (B3395972): Unreacted bromobenzene (B47551) or chlorobenzene, residual acetone, and biphenyl (B1667301). Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted aryl halide.[1][2][3] Benzene can also be present if the Grignard reagent is quenched by water.[2][4]
-
From Benzylmagnesium Halide and Acetone: Unreacted benzyl (B1604629) bromide or benzyl chloride and residual acetone.[5]
-
From Isopropylmagnesium Halide and Benzaldehyde: Unreacted benzaldehyde.
-
From Phenylmagnesium Halide and Isobutyraldehyde: Unreacted isobutyraldehyde.[6]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the specific impurities present. The most common and effective techniques are:
-
Column Chromatography: Highly effective for separating the product from impurities with different polarities, such as biphenyl or benzyl bromide.[1][7]
-
Recrystallization: A suitable method for removing smaller quantities of impurities, as this compound is a low-melting solid.[1][8]
-
Vacuum Distillation: Useful for purifying larger quantities and for separating the product from non-volatile or high-boiling impurities.[9][10]
-
Liquid-Liquid Extraction/Washing: An initial workup step to remove water-soluble impurities or acidic/basic residues.[9]
-
Steam Distillation: Can be an effective method for removing volatile and water-immiscible impurities like benzyl bromide.[7]
Q3: My product, this compound, is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue for low-melting-point compounds. It happens when the solute separates from the solution as a liquid instead of a solid. This can be caused by the boiling point of the solvent being higher than the melting point of your compound or if the solution is too concentrated.[8]
To resolve this:
-
Add more solvent: This will lower the saturation point of the solution.[8]
-
Use a lower-boiling point solvent: Solvents like hexane (B92381) or petroleum ether are good options.[8]
-
Employ a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, toluene) and then slowly add a "poor" solvent (e.g., water, hexane) at a slightly elevated temperature until the solution becomes cloudy. Then, allow it to cool slowly.[8][11][12]
-
Lower the crystallization temperature: Induce crystallization at a temperature below the melting point of your product.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter while trying to remove unreacted starting materials.
Issue 1: Presence of a non-polar impurity (e.g., Biphenyl, Bromobenzene) confirmed by TLC.
-
Potential Cause: Incomplete reaction or side reactions during Grignard synthesis.[2] Biphenyl is a common byproduct of Grignard reactions involving aryl halides.[1][2]
-
Recommended Solution: Column Chromatography.
-
Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 98:2).[1]
-
The less polar impurities like biphenyl and bromobenzene will elute from the column first.[1]
-
Increase the polarity of the eluent gradually to elute the more polar product, this compound.
-
-
Alternative Solution: Recrystallization.
-
If the impurity is present in a small amount, recrystallization can be effective.
-
A mixed-solvent system like toluene/hexane can be used. Toluene is a good solvent for the product, while hexane is a poorer one, which can help precipitate the desired compound while leaving impurities in the mother liquor.[12]
-
Issue 2: Presence of unreacted Benzyl Bromide.
-
Potential Cause: Use of excess benzyl bromide in the reaction.
-
Recommended Solution 1: Chemical Scavenging.
-
During the workup, add triethylamine (B128534) to the reaction mixture. It will react with the excess benzyl bromide to form benzyltriethylammonium bromide, which is water-soluble and can be removed by extraction.[7]
-
-
Recommended Solution 2: Steam Distillation.
-
Steam distillation can be a very effective method to remove volatile benzyl bromide from the reaction mixture.[7]
-
-
Recommended Solution 3: Column Chromatography.
-
Benzyl bromide is relatively non-polar and will elute quickly from a silica (B1680970) gel column using a non-polar solvent like dichloromethane (B109758) or a hexane/ethyl acetate mixture.[7]
-
Issue 3: Presence of unreacted Acetone.
-
Potential Cause: Incomplete reaction or use of excess acetone.
-
Recommended Solution: Distillation/Evaporation.
-
Acetone has a low boiling point (56°C) and can typically be removed using a rotary evaporator after the reaction workup.[9]
-
-
Recommended Solution: Aqueous Workup.
-
Acetone is miscible with water. Thoroughly washing the organic layer with water or brine during liquid-liquid extraction will remove residual acetone.[9]
-
Data Presentation
The physical properties of this compound and common related impurities are crucial for selecting an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 150.22 | 45-48 | 108-110 (at 10 mmHg) | Soluble in common organic solvents; insoluble in water. |
| Bromobenzene | 157.01 | -31 | 156 | Insoluble in water; soluble in ether, ethanol. |
| Acetone | 58.08 | -95 | 56 | Miscible with water and organic solvents.[13] |
| Biphenyl | 154.21 | 69-72 | 255 | Insoluble in water; soluble in hot ethanol, ether, benzene.[2] |
| Benzyl Bromide | 171.04 | -4 | 198-199 | Insoluble in water; soluble in most organic solvents.[5] |
| Benzaldehyde | 106.12 | -26 | 178-179 | Slightly soluble in water; miscible with ethanol, ether. |
| Isobutyraldehyde | 72.11 | -65 | 64 | Slightly soluble in water; soluble in organic solvents. |
Note: Data compiled from various chemical supplier and database sources.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating this compound from non-polar impurities like biphenyl or bromobenzene.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column, collection flasks/test tubes, TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an optimal eluent system using Thin-Layer Chromatography (TLC). Start with a low polarity mixture like 95:5 Hexane:Ethyl Acetate and adjust the ratio to achieve good separation between the product and impurities. The product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top to protect the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample solution to the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the non-polar solvent mixture determined from your TLC analysis (e.g., 98:2 hexane:ethyl acetate). Less polar impurities like biphenyl will elute first.[1]
-
Fraction Collection: Collect fractions in separate test tubes or flasks. Monitor the separation by periodically running TLC on the collected fractions.
-
Gradient Elution: Once the non-polar impurities have been eluted, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired this compound.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol is suitable for purifying a product that is a solid at room temperature and contains impurities with different solubility profiles.[12]
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Toluene, Ethanol)
-
A "poor" solvent (e.g., Hexane, Water)
-
Erlenmeyer flask, heating source (hot plate), Büchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Toluene) and heat the mixture gently with stirring until the solid is completely dissolved.[12]
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until the solution just becomes cloudy and the cloudiness persists.[11]
-
Re-dissolve: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.[8]
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. US4501645A - Separation of methanol from acetone by extractive distillation - Google Patents [patents.google.com]
Preventing the dehydration of 2-Methyl-2-phenylpropan-1-ol during workup
Troubleshooting Guide & FAQs: Preventing Dehydration During Workup
This guide addresses the common issue of dehydration of the tertiary alcohol, 2-Methyl-2-phenylpropan-1-ol, into 2-methyl-1-phenylprop-1-ene during reaction workup. Understanding the mechanism and employing milder techniques are key to preserving your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehydration?
A1: this compound is a tertiary alcohol. Upon protonation of the hydroxyl group under acidic conditions, it readily loses a water molecule to form a stable tertiary carbocation. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the adjacent phenyl ring. A subsequent proton elimination from an adjacent carbon results in the formation of a stable alkene, 2-methyl-1-phenylprop-1-ene. This process is known as an E1 (Elimination, Unimolecular) reaction.[1][2][3][4][5]
Q2: What are the common workup steps that cause this dehydration?
A2: The primary cause of dehydration is exposure to acidic conditions, especially with heat.[1][2] Common problematic steps include:
-
Acidic Quench: Quenching the reaction with strong aqueous acids (e.g., HCl, H₂SO₄) to neutralize basic reagents.[1][6]
-
Aqueous Washes with Acid: Washing the organic layer with an acidic solution to remove basic impurities.
-
Silica (B1680970) Gel Chromatography: The acidic nature of standard silica gel can catalyze dehydration, especially if the compound is left on the column for extended periods.
-
Distillation: Heating the compound, particularly if residual acid is present, can promote elimination.[7][8]
Q3: How can I detect if dehydration has occurred?
A3: Dehydration can be monitored by several analytical techniques:
-
¹H NMR Spectroscopy: The most direct method. Look for the disappearance of the alcohol's -OH and -CH(OH)- protons and the appearance of new vinylic proton signals for the alkene product.
-
Thin-Layer Chromatography (TLC): The alkene product is less polar than the alcohol and will have a higher Rf value. You may see a new spot appearing above your product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate the alcohol from the alkene and provide their respective mass spectra for confirmation.
Q4: I've observed dehydration. Can I reverse the reaction?
A4: Reversing the dehydration (i.e., hydrating the alkene back to the tertiary alcohol) is possible but requires a separate reaction step (e.g., acid-catalyzed hydration). It is generally much more efficient to prevent the dehydration in the first place.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Significant alkene formation detected by NMR/TLC after aqueous workup. | The aqueous quench or wash was too acidic. | Neutralize the reaction mixture with a milder reagent. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).[9][10] Perform all washes at low temperatures (0-5 °C) to minimize the rate of elimination. |
| Product degrades during column chromatography. | The silica gel is too acidic. | Deactivate the silica gel by treating it with a base. A common method is to wash the silica gel with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1-2%) before preparing the column. Alternatively, use a less acidic stationary phase like alumina (B75360) (basic or neutral). |
| Dehydration occurs during solvent removal (rotary evaporation). | Residual acid is present in the organic extract. | Before concentrating the solution, ensure all acidic components have been thoroughly removed. Wash the organic layer with saturated sodium bicarbonate solution, followed by a brine wash, and then dry thoroughly over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). |
Experimental Protocols
Protocol 1: Mild Aqueous Workup Using Sodium Bicarbonate
This protocol is recommended for neutralizing acidic reaction mixtures containing this compound.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential side reactions.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two or three times.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) solution (1x) to aid in the removal of water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Non-Acidic Workup Using Ammonium Chloride
This protocol is particularly useful for quenching reactions involving organometallic reagents (e.g., Grignard reagents) where a proton source is needed but strong acid must be avoided.[9]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction flask with stirring.[9]
-
Extraction: Proceed with the extraction and washing steps as described in Protocol 1 (Steps 3-5). The brine wash is particularly important here to break up any emulsions.
Visualization of Key Processes
Dehydration Mechanism
The diagram below illustrates the E1 mechanism responsible for the acid-catalyzed dehydration of this compound.
Caption: E1 dehydration mechanism of a tertiary alcohol.
Workup Workflow Comparison
This workflow contrasts a problematic acidic workup with a recommended mild workup.
Caption: Comparison of workup procedures for product isolation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve dehydration issues during your experiment.
Caption: Decision tree for troubleshooting product dehydration.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
Technical Support Center: Characterization of Imputities in Crude 2-Methyl-2-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in crude 2-Methyl-2-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in crude this compound synthesized via a Grignard reaction?
A1: Crude this compound synthesized from a Grignard reaction involving an aryl magnesium halide (e.g., phenylmagnesium bromide) and a ketone (e.g., isobutyraldehyde) can contain several process-related impurities. These impurities can arise from starting materials, side reactions, or subsequent work-up steps.[1][2]
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, it is crucial to control the reaction conditions carefully. Key considerations include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the quenching of the Grignard reagent, which leads to the formation of benzene.[2]
-
Slow Addition of Reagents: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration and minimize the formation of biphenyl.[2]
-
Temperature Control: Maintain an appropriate reaction temperature to avoid overheating, which can promote side reactions.[2]
-
Mild Acidic Work-up: Use a saturated aqueous solution of ammonium (B1175870) chloride for the work-up instead of a strong acid to prevent the dehydration of the tertiary alcohol product to 2-phenyl-1-propene.[2]
Q3: What analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.[3] High-Performance Liquid Chromatography (HPLC) is a primary tool for impurity profiling, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile impurities.[3] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable.
Q4: What are the acceptable limits for impurities in a pharmaceutical intermediate like this compound?
A4: The acceptable limits for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). According to ICH guidelines, impurities present in a new drug substance at a level of 0.1% or higher should generally be identified and quantified.[4] However, the specific limits can depend on the daily dose of the final drug product and the toxicity of the impurity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of crude this compound.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for the main component and impurities | Active sites in the GC system (liner, column). | - Use a deactivated inlet liner or a liner with glass wool. - Trim the first few centimeters of the column. - Condition the column at a high temperature. - Use a column phase that is appropriate for the analytes.[1] |
| Ghost peaks appearing in the chromatogram | Contamination from previous injections (carryover), septum bleed, or contaminated solvents.[1][5] | - Perform a blank run with just the solvent to confirm the source of contamination. - Replace the septum. - Clean the inlet liner. - Ensure the purity of the solvents used.[1][6] |
| Poor resolution between isomeric impurities | Suboptimal GC oven temperature program or an inadequate column. | - Optimize the temperature ramp rate to improve separation. - Use a longer GC column or a column with a different stationary phase that offers better selectivity for the isomers. |
| No peaks or very small peaks observed | Sample degradation in the hot injector, incorrect injection volume, or a leak in the system. | - Lower the injector temperature. - Verify the syringe is drawing and injecting the correct volume. - Check for leaks in the septum, fittings, and gas lines. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or split peaks | Column overload, mismatched solvent between sample and mobile phase, or column degradation. | - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase. - Replace the column if it is old or has been subjected to harsh conditions. |
| Shifting retention times | Changes in mobile phase composition, flow rate, or column temperature. | - Prepare fresh mobile phase accurately. - Check the HPLC pump for consistent flow. - Ensure the column oven is maintaining a stable temperature. |
| Extraneous peaks | Contaminated mobile phase, sample degradation, or carryover. | - Filter the mobile phase and use high-purity solvents. - Analyze the sample promptly after preparation. - Implement a robust needle wash method in the autosampler. |
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity Name | Potential Source | Type |
| Phenylmagnesium bromide | Unreacted starting material | Process-Related |
| Isobutyraldehyde | Unreacted starting material | Process-Related |
| Benzene | Quenching of Grignard reagent with water | Side-Product |
| Biphenyl | Coupling of Grignard reagent with unreacted aryl halide | Side-Product |
| 2-Methyl-1-phenylpropene | Dehydration of the final product during acidic work-up | Degradation |
| Isobutyrophenone | Oxidation of the final product | Degradation |
| Benzoic Acid | Further oxidation of degradation products | Degradation |
Experimental Protocols
GC-MS Method for Impurity Profiling
This method is a general starting point and may require optimization for specific instruments and impurity profiles.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[2]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[2]
-
-
MSD Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Energy: 70 eV.[2]
-
Mass Scan Range: 40-350 amu.[2]
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
HPLC Method for Purity Assessment
This is a representative reverse-phase HPLC method that can be adapted for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, decrease to 5% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
Mandatory Visualization
References
Improving the enantiomeric excess in the asymmetric synthesis of 2-Methyl-2-phenylpropan-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the enantiomeric excess (ee) in the asymmetric synthesis of 2-Methyl-2-phenylpropan-1-ol. This valuable chiral tertiary alcohol presents unique synthetic challenges due to steric hindrance around the carbonyl group of its precursor ketone, 2-methyl-1-phenylpropan-1-one. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high enantiomeric excess for this compound?
A1: The main challenge is the steric hindrance posed by the isopropyl group adjacent to the carbonyl function in the precursor ketone (2-methyl-1-phenylpropan-1-one). This bulkiness can impede the effective interaction between the substrate and the chiral catalyst, making it difficult to achieve high levels of enantioselectivity. Overcoming this steric barrier is crucial for successful asymmetric synthesis.[1][2][3]
Q2: Which synthetic strategies are most effective for the asymmetric synthesis of this compound?
A2: Three primary methods have shown promise for this and structurally similar chiral alcohols:
-
Biocatalytic Asymmetric Reduction: This "green chemistry" approach uses whole-cell biocatalysts, such as Lactobacillus paracasei BD101, to reduce the corresponding ketone with high enantioselectivity (>99% ee) and yield.[4][5][6]
-
Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., Rhodium, Iridium, or Ruthenium) complexed with chiral ligands to hydrogenate the prochiral ketone. Careful selection of the ligand and optimization of reaction conditions are critical for success.[7][8][9]
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming step. While a versatile method, it requires additional steps for attachment and removal of the auxiliary.[10][11][12]
Q3: My asymmetric synthesis is resulting in a low enantiomeric excess. What are the first steps I should take to troubleshoot this?
A3: When encountering low enantiomeric excess, a systematic approach to troubleshooting is recommended. The following workflow outlines the initial steps to identify and resolve the issue.
Q4: How does steric hindrance specifically affect the synthesis of tertiary benzylic alcohols like this compound?
A4: Steric hindrance in tertiary benzylic alcohol synthesis can lead to several challenges. It can lower the reaction rate by making the carbonyl carbon less accessible to the nucleophile or hydride source. Furthermore, it can interfere with the binding of the substrate to the chiral catalyst, leading to poor enantiomeric differentiation and consequently, low enantiomeric excess.[2][3] In some cases, steric hindrance can also favor side reactions or decomposition pathways.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer. Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the geometry of the transition state. Conduct a solvent screen with a variety of aprotic and protic solvents to identify the optimal medium. |
| Mismatched Catalyst/Ligand and Substrate | The electronic and steric properties of the catalyst and substrate must be well-matched. For the sterically hindered 2-methyl-1-phenylpropan-1-one, a catalyst with a less sterically demanding chiral pocket or a different mode of action may be required. Consider screening a library of chiral ligands or different types of catalysts (e.g., biocatalyst vs. metal catalyst). |
| Catalyst Deactivation or Poisoning | Ensure all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere if using air- or moisture-sensitive catalysts. Impurities in the substrate or solvent can act as catalyst poisons. Purify starting materials if necessary. |
| Incorrect Catalyst Loading | Insufficient catalyst may result in a significant contribution from a non-selective background reaction. Incrementally increase the catalyst loading to determine its effect on enantioselectivity. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Steric Hindrance | The bulky isopropyl group may slow down the reaction. Consider increasing the reaction time or temperature (while monitoring the effect on ee). A more reactive catalyst or reagent may also be necessary. |
| Inactive Catalyst | For metal catalysts, ensure proper activation procedures are followed. For biocatalysts, confirm the viability and activity of the microorganisms or enzyme preparation.[13] |
| Insufficient Reaction Time | Monitor the reaction's progress over time using appropriate analytical techniques (e.g., TLC, GC, or HPLC) to ensure it has reached completion. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction rate will be limited. Experiment with different solvents or co-solvents to improve solubility. |
| Cofactor Limitation (in Biocatalysis) | For enzymatic reductions that require a cofactor like NADH/NADPH, ensure an efficient cofactor regeneration system is in place. This often involves using a co-substrate like isopropanol (B130326) or glucose.[6] |
Data Presentation: Performance of Asymmetric Synthesis Methods
The following table summarizes representative data for different asymmetric synthesis methods applied to 2-methyl-1-phenylpropan-1-one or structurally similar ketones. This data is intended to provide a comparative baseline for expected outcomes.
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
| Biocatalytic Reduction | Lactobacillus paracasei BD101 | 1-(furan-2-yl)propan-1-one | 96 | >99 | Whole-cell biocatalysis, optimized pH and temperature |
| Asymmetric Hydrogenation | Rhodium-DIPAMP | α-acetamidocinnamic acid | High | 95 | H₂, specific pressure and temperature |
| Chiral Auxiliary | Evans Oxazolidinone | N-Acyloxazolidinone | High | >98 (d.e.) | Diastereoselective alkylation followed by auxiliary removal |
Note: Data for asymmetric hydrogenation and chiral auxiliary methods are for analogous substrates and are representative of the potential of these methods.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Lactobacillus paracasei BD101
This protocol is adapted from procedures for the asymmetric reduction of aromatic ketones using whole-cell Lactobacillus paracasei BD101.[4][5][6]
Methodology:
-
Culturing the Biocatalyst: Lactobacillus paracasei BD101 is cultured in a suitable growth medium (e.g., MRS broth) under anaerobic conditions until it reaches the late logarithmic or early stationary phase.
-
Cell Preparation: The bacterial cells are harvested by centrifugation, washed with a sterile buffer (e.g., phosphate-buffered saline), and then resuspended in the reaction buffer.
-
Bioreduction: The precursor ketone, 2-methyl-1-phenylpropan-1-one, is added to the cell suspension, often along with a co-substrate (e.g., glucose or isopropanol) to facilitate cofactor regeneration. The reaction is incubated at an optimized temperature and pH with gentle agitation.
-
Work-up and Analysis: After the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent, and the crude product is purified. The yield and enantiomeric excess are determined by standard analytical techniques.
Protocol 2: Asymmetric Hydrogenation with a Chiral Rhodium Catalyst
This protocol provides a general methodology for asymmetric hydrogenation adapted from established procedures.[7][8][14]
Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent (e.g., methanol (B129727) or dichloromethane).
-
Reaction Setup: The substrate, 2-methyl-1-phenylpropan-1-one, is dissolved in the same solvent in a high-pressure autoclave. The catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature until the reaction is complete.
-
Work-up and Analysis: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is purified, and the yield and enantiomeric excess are determined.
Protocol 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol outlines a general approach using a chiral auxiliary.[11][15][16]
Methodology:
-
Auxiliary Attachment: A suitable chiral auxiliary (e.g., (1S,2S)-(+)-pseudoephedrine) is covalently attached to a precursor molecule.
-
Diastereoselective Transformation: The key bond-forming reaction (e.g., an alkylation or an aldol (B89426) reaction) is carried out. The chiral auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed under conditions that do not cause racemization of the newly formed stereocenter.
-
Purification and Analysis: The final product is purified, and its yield and enantiomeric excess are determined. The chiral auxiliary can often be recovered and reused.
References
- 1. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Asymmetric Hydrogenation: A Step-by-Step Guide | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. キラル補助剤 [sigmaaldrich.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 2-Methyl-2-phenylpropan-1-ol
Welcome to the technical support center for the column chromatography purification of 2-Methyl-2-phenylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the purification of this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most effective stationary phase for the purification of this compound is silica (B1680970) gel. Due to the potential for acid-catalyzed dehydration of this tertiary alcohol on standard silica gel, using deactivated (neutralized) silica gel is highly recommended to prevent product degradation.[1][2]
Q2: What is a suitable mobile phase (eluent) for the purification of this compound?
A2: A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a commonly used and effective mobile phase.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4]
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be effectively monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[3] This allows for the identification of fractions containing the pure desired product, which can then be combined.
Q4: My compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If this compound is not moving from the origin, the mobile phase is not polar enough. You can try increasing the polarity by adding a small amount of a more polar solvent, such as methanol (B129727), to the ethyl acetate/hexane mixture. However, be cautious as excessive methanol can sometimes affect the integrity of the silica gel column.[5]
Q5: Can I use other purification techniques for this compound?
A5: Besides column chromatography, other potential purification methods include vacuum distillation, especially if the impurities are non-volatile, and recrystallization if the crude product is a solid at room temperature and a suitable solvent can be found.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor separation of this compound from non-polar impurities. | The mobile phase is too polar, causing the desired compound to elute too quickly with the impurities. | Decrease the polarity of the mobile phase by increasing the proportion of hexane to ethyl acetate. Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and the impurities. |
| The purified product shows signs of an alkene impurity (product of dehydration). | The silica gel is too acidic, catalyzing the dehydration of the tertiary alcohol.[6] | Use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534) before packing the column.[2] Alternatively, consider using a less acidic stationary phase such as alumina.[2][7] |
| The compound elutes very slowly or not at all. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent.[5] |
| Fractions containing the product are very dilute. | The column may have been overloaded, or the elution was too fast, leading to band broadening. | Ensure the ratio of silica gel to crude product is appropriate (typically 30:1 to 100:1 by weight). Control the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Co-elution of the product with an impurity of similar polarity. | The chosen solvent system does not provide adequate selectivity for the separation. | Experiment with different solvent systems during the TLC optimization phase. For example, you could try a different polar solvent in place of ethyl acetate, such as diethyl ether or dichloromethane (B109758), while keeping hexane as the non-polar component.[8] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurities present in the crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Optimization (TLC):
-
Prepare several eluent mixtures with varying ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto TLC plates and develop them in the different eluent mixtures.
-
Visualize the plates under a UV lamp.
-
The optimal mobile phase will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[4]
3. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading and solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.
6. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Mobile Phase Composition and Corresponding Rf Values for this compound (Illustrative)
| Hexane:Ethyl Acetate Ratio (v/v) | Approximate Rf Value | Separation Quality |
| 9:1 | 0.15 | Good separation, but slow elution. |
| 8:2 | 0.25 | Optimal for good separation and reasonable elution time. [3] |
| 7:3 | 0.40 | Faster elution, may have reduced separation from less polar impurities. |
| 1:1 | 0.75 | Too fast, poor separation. |
Note: These are illustrative values. The actual Rf will depend on the specific TLC plate and conditions.
Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Water Quenching in Large-Scale Grignard Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals concerning water quenching of large-scale Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the water quenching of my large-scale Grignard reaction violently exothermic?
A1: The quenching process is inherently exothermic due to the rapid and highly favorable acid-base reaction between the strongly basic Grignard reagent (R-MgX) and water.[1] On a large scale, the significant heat generated can be difficult to dissipate, leading to a rapid temperature increase. The surface-area-to-volume ratio decreases as reactor size increases, making heat removal less efficient.[2] Several factors can exacerbate this issue:
-
Rapid Addition of Water: Adding the quenching agent too quickly introduces a large amount of reactive material at once, causing a sudden and dramatic release of heat.[2]
-
Induction Period: Sometimes, an initial slow reaction phase (induction period) can occur, leading to a deceptive sense of safety.[3] If more water is added during this time, a sudden, delayed, and violent reaction can occur.[3]
-
Poor Heat Dissipation: Inadequate cooling of the reaction vessel will fail to remove the heat generated by the quench, leading to a temperature spike.[1]
-
High Concentration: A concentrated reaction mixture will lead to a more rapid and intense exotherm upon quenching.[1]
Q2: What are the primary safety hazards associated with improper water quenching of large-scale Grignard reactions?
A2: Improper quenching poses significant safety risks, including:
-
Thermal Runaway: An uncontrolled increase in temperature and pressure can lead to a thermal runaway reaction.[2]
-
Fire and Explosion: The ethereal solvents (e.g., diethyl ether, THF) used in Grignard reactions are highly flammable.[4] An uncontrolled exotherm can cause the solvent to boil and pressurize the reactor, potentially leading to a release of flammable vapors and subsequent fire or explosion.[5]
-
Hydrogen Gas Evolution: The reaction of unreacted magnesium metal with acidic quenching agents can produce highly flammable hydrogen gas.[6] In a confined space, this can create an explosive atmosphere.[5]
Q3: My reaction yield is low after quenching. What are the potential causes related to the quenching step?
A3: Low yields post-quenching can be attributed to several factors:
-
Incomplete Grignard Formation: If the Grignard reagent did not form efficiently in the first place, the yield will naturally be low. This can be due to inactive magnesium, or the presence of moisture in the glassware or solvents.[7]
-
Side Reactions: The highly exothermic nature of the quench can promote side reactions, degrading the desired product.
-
Product Instability: Some products, particularly tertiary alcohols, can be sensitive to the acidic conditions that can arise during quenching, leading to elimination byproducts.
-
Formation of Unfilterable Precipitates: The formation of magnesium salts (e.g., magnesium hydroxide) can create thick precipitates that trap the product, making isolation difficult and reducing the isolated yield.[1]
Q4: What are the best practices for quenching a large-scale Grignard reaction with water?
A4: The key to a safe and effective quench is slow, controlled addition with efficient cooling.
-
Cooling: Always cool the reaction mixture significantly before and during the quench. An ice bath or a chiller is recommended to maintain a low temperature.[1]
-
Slow Addition: Add the water or aqueous quenching solution dropwise and at a controlled rate.[3] Using an addition funnel or a metering pump is essential for large-scale operations.
-
Vigorous Stirring: Ensure efficient agitation to dissipate heat and prevent localized hot spots.
-
Dilution: Consider diluting the reaction mixture with an anhydrous solvent before quenching to reduce the concentration and the intensity of the exotherm.[1]
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) during the quench to prevent the ignition of flammable solvents or evolved hydrogen gas.[8]
Troubleshooting Guide
| Issue | Potential Root Cause | Recommended Action |
| Violent/Explosive Quench ("Volcano" Effect) | Rapid addition of water. | Add water or aqueous solution dropwise with vigorous stirring and efficient cooling. Use a controlled addition funnel or pump.[3] |
| Induction period followed by a runaway reaction. | Be patient and do not increase the addition rate if the reaction does not start immediately.[3] | |
| Inadequate cooling. | Ensure the reactor is submerged in an ice bath or connected to a properly functioning chiller before and during the entire quenching process.[1] | |
| Thick, Unfilterable Precipitate | Formation of magnesium hydroxide/salts. | Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) as the quenching agent, which can help to form more soluble magnesium complexes. Alternatively, carefully add a dilute acid (e.g., 1M HCl) to dissolve the salts after the initial quench.[1][9] |
| Low Product Yield | Incomplete Grignard reagent formation. | Before quenching, confirm Grignard formation by taking a small aliquot and quenching it separately to check for the expected product. |
| Product degradation due to high temperatures. | Maintain a low and consistent temperature throughout the quenching process. | |
| Product trapped in magnesium salt precipitate. | Follow the recommendations for resolving thick precipitates. Ensure thorough extraction of the product from the aqueous layer and the solids. | |
| Gas Evolution | Reaction of unreacted magnesium with the quenching agent. | Ensure the reaction has gone to completion before quenching. Add the quenching agent slowly to control the rate of gas evolution. Maintain good ventilation and an inert atmosphere.[5] |
Quantitative Data Summary
| Parameter | Value/Range | Significance | Reference(s) |
| Enthalpy of Quench with Water | -352 kJ/mol | Indicates a highly exothermic reaction that requires careful heat management. | [10] |
| Industrial Reactor Cooling Capacity (Batch) | ~30 W/kg | Represents the baseline heat removal capability of a standard industrial reactor. | [11] |
| Industrial Reactor Cooling Capacity (with Condenser) | ~140 W/kg | Shows the enhanced cooling capacity when refluxing solvent contributes to heat removal. This is more relevant to the Grignard formation step than the quench. | [11] |
| Recommended Quench Temperature | 0 - 10 °C | Maintaining a low temperature is critical for controlling the exotherm and minimizing side reactions. | [8][12] |
| Concentration of Acidic Quenching Agents | 1M HCl or 10% H₂SO₄ | Provides an effective means to dissolve magnesium salts after the initial quench, but their addition must also be carefully controlled. | [3][9] |
Experimental Protocol: Controlled Water Quenching of a Large-Scale Grignard Reaction
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Ensure a fire extinguisher (Class D for metal fires) and a safety shower are readily accessible.
Equipment:
-
Jacketed glass reactor or other suitable reaction vessel with overhead stirring, a temperature probe, and an inert gas inlet.
-
Addition funnel or metering pump for the quenching agent.
-
Cooling system (chiller or large ice bath).
Procedure:
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction vessel to 0-5 °C using the external cooling system.[1]
-
Preparation of Quenching Solution: Prepare a solution of the chosen quenching agent (e.g., deionized water, saturated aqueous NH₄Cl, or 1M HCl).
-
Slow Addition: Begin the slow, dropwise addition of the quenching solution to the vigorously stirred Grignard reaction mixture.[3] The addition rate should be controlled to maintain the internal temperature of the reaction below 10 °C.
-
Monitoring: Continuously monitor the internal temperature. If a rapid temperature increase is observed, immediately stop the addition until the temperature subsides.[1]
-
Observation: Observe for signs of reaction, such as bubbling (gas evolution) or the formation of a precipitate.
-
Completion of Quench: Continue the slow addition until the exothermic reaction ceases. A common endpoint is when the addition of a small amount of the quenching agent no longer produces a significant temperature rise.
-
Dissolution of Salts (if necessary): If a thick precipitate of magnesium salts has formed, a dilute acid (e.g., 1M HCl) can be slowly added to dissolve the solids and facilitate the separation of the organic and aqueous layers. This step is also exothermic and requires continued cooling and slow addition.[3][9]
-
Work-up: Proceed with the standard aqueous work-up, including separation of the organic and aqueous layers, extraction of the aqueous layer with a suitable solvent, and drying of the combined organic layers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 2-Methyl-2-phenylpropan-1-ol, a valuable tertiary benzylic alcohol intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be achieved through several distinct pathways. The classical Grignard reaction remains a highly efficient and versatile method, offering high yields and straightforward execution. An alternative approach involves the Friedel-Crafts acylation of benzene (B151609) followed by reduction of the resulting ketone, providing a pathway from readily available bulk chemicals. Other viable, though potentially less common, routes include the reduction of 2-methyl-2-phenylpropanoic acid and a two-step sequence involving a Wittig reaction to form an alkene followed by hydroboration-oxidation. The choice of the optimal route will depend on factors such as the desired scale of synthesis, availability of specific reagents, and cost considerations.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction (Route A) | Benzyl (B1604629) chloride, Acetone (B3395972) | Mg, Dry Ether/THF | 65-92[1] | >95[1] | High yields, well-established, versatile. | Requires anhydrous conditions, Grignard reagent can be moisture-sensitive. |
| Grignard Reaction (Route B) | Chlorobenzene, Isobutyraldehyde | Mg, Dry Ether/THF | Up to 91.1[2] | >99[2] | High purity and yield, uses readily available starting materials. | Requires anhydrous conditions, potential for side reactions. |
| Friedel-Crafts Acylation & Reduction | Benzene, Isobutyryl chloride | AlCl₃, then a reducing agent (e.g., NaBH₄, Zn(Hg)/HCl) | Moderate to High (multi-step) | Variable | Utilizes inexpensive starting materials. | Multi-step process, harsh conditions for Clemmensen reduction, potential for rearrangements in Friedel-Crafts alkylation (acylation avoids this).[3][4] |
| Reduction of Carboxylic Acid | 2-Methyl-2-phenylpropanoic acid | LiAlH₄ | High | High | Direct reduction of the carboxylic acid. | LiAlH₄ is a hazardous and moisture-sensitive reagent.[5][6] |
| Wittig Reaction & Hydroboration-Oxidation | Benzaldehyde, Isopropyl bromide | PPh₃, n-BuLi, then BH₃·THF, H₂O₂, NaOH | Moderate (multi-step) | Good | Good control over double bond formation. | Multi-step, use of pyrophoric n-BuLi, borane (B79455) reagents require careful handling. |
Experimental Protocols
Route 1: Grignard Reaction from Benzyl Chloride and Acetone (Route A)
This is one of the most common and high-yielding methods for the synthesis of this compound.[1]
Step 1: Preparation of Benzylmagnesium Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere (nitrogen or argon), add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve benzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Route 2: Friedel-Crafts Acylation of Benzene and Subsequent Reduction
This two-step route provides an alternative from basic aromatic starting materials.
Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and dry benzene (excess, can be used as solvent).
-
Cool the mixture in an ice bath.
-
Add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.[7]
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous calcium chloride.
-
Remove the excess benzene by distillation. The resulting 2-methyl-1-phenylpropan-1-one can be purified by vacuum distillation.
Step 2: Reduction of 2-Methyl-1-phenylpropan-1-one
-
Using Sodium Borohydride (B1222165) (a milder option):
-
Dissolve 2-methyl-1-phenylpropan-1-one (1.0 equivalent) in methanol (B129727) or ethanol.[8]
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by distillation or recrystallization.
-
-
Using Clemmensen Reduction (harsher conditions):
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add 2-methyl-1-phenylpropan-1-one (1.0 equivalent) and heat the mixture to reflux with vigorous stirring for several hours.[3][4][9]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the alkane (isobutylbenzene). This method is for the complete reduction to the alkane and not the alcohol. For the alcohol, a milder reducing agent is necessary.
-
Visualizations
Caption: Grignard Synthesis of this compound (Route A).
Caption: Friedel-Crafts Acylation and Reduction Route.
Caption: General Experimental Workflow for Synthesis.
References
- 1. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 2. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
A Comparative Analysis of Chiral Alcohols as Auxiliaries in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the pursuit of enantiomerically pure compounds. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and exert a high degree of stereocontrol over the course of a chemical reaction. This guide provides a comparative overview of 2-Methyl-2-phenylpropan-1-ol and other well-established chiral alcohols used as auxiliaries in asymmetric synthesis, supported by experimental data and detailed protocols.
While this compound possesses a chiral center and is structurally related to other effective auxiliaries, a comprehensive review of scientific literature reveals a notable lack of published data on its application and performance in asymmetric synthesis. Therefore, this guide will focus on a comparative analysis of widely used and extensively documented chiral alcohols, namely Evans' oxazolidinone auxiliaries (derived from amino alcohols), (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol (B1200244). These will serve as benchmarks against which the potential of novel auxiliaries like this compound can be evaluated.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) achieved in a given reaction, along with the chemical yield. The following tables summarize the performance of established chiral auxiliaries in key asymmetric transformations.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary can effectively control the approach of an electrophile to a prochiral enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | Not Specified | 98:2 | [1][2] |
| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Benzyl bromide | LDA | Not Specified | >99:1 | [3] |
| (-)-8-Phenylmenthol | Ester | Not Specified | Not Specified | Not Specified | High (qualitative) | [4] |
| trans-2-phenyl-1-cyclohexanol | Glyoxylate ester | 2,4-dimethyl-pent-2-ene | SnCl₄ | Not Specified | 10:1 | [5] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral auxiliaries attached to the dienophile can direct the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Evans' Oxazolidinone | N-Acryloyl Oxazolidinone | Cyclopentadiene | Et₂AlCl | 81 | >99 (endo:exo >100:1) | [6] |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl acrylate (B77674) | Cyclopentadiene | Et₂AlCl | Not Specified | 99 | [6] |
| (-)-Menthol | (-)-Menthyl acrylate | Cyclopentadiene | Not Specified | Not Specified | ~40 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for key asymmetric reactions using established chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[1][2]
-
Acylation: The chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or DMAP) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to generate the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The desired diastereomer is typically purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the chiral carboxylic acid. The auxiliary can often be recovered.
Protocol 2: Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol Auxiliary[7]
-
Esterification: (-)-8-Phenylmenthol is esterified with acryloyl chloride in the presence of a base like triethylamine to form (-)-8-phenylmenthyl acrylate.
-
Cycloaddition: The chiral acrylate is dissolved in a suitable solvent such as toluene (B28343) and cooled to -78 °C. A Lewis acid (e.g., diethylaluminum chloride) is added, followed by the diene (e.g., cyclopentadiene). The reaction mixture is stirred at low temperature for several hours.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted, and the organic layer is dried and concentrated. The diastereomeric excess is determined by NMR or GC analysis.
-
Auxiliary Removal: The auxiliary can be removed by reduction (e.g., with LiAlH₄) to afford the corresponding chiral alcohol.
Mechanism of Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is determined by the formation of a rigid transition state that favors one diastereomeric pathway over the other. This is typically achieved through steric hindrance, where the bulky auxiliary shields one face of the reactive intermediate.
Conclusion
The selection of a chiral auxiliary is a pivotal step in the design of an asymmetric synthesis. Evans' oxazolidinones, (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol have demonstrated their utility in providing high levels of stereocontrol in a variety of important chemical transformations. Their performance, substantiated by a wealth of experimental data, establishes a high benchmark for any new chiral auxiliary.
While this compound is a chiral alcohol, the current body of scientific literature does not contain evidence of its use as a chiral auxiliary. Further research would be required to determine its efficacy in this role and to ascertain its potential advantages or disadvantages compared to the established auxiliaries discussed in this guide. Researchers are encouraged to consider the well-documented performance of existing auxiliaries while also exploring the potential of novel structures to expand the toolkit of asymmetric synthesis.
References
A Comparative Guide to Enantiomeric Excess Determination of 2-Methyl-2-phenylpropan-1-ol
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of the tertiary chiral alcohol, 2-Methyl-2-phenylpropan-1-ol. The primary focus is on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), with a comparative overview of alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison of Analytical Methodologies
The selection of an optimal analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the preferred method due to its robustness and broad applicability for non-volatile compounds.
Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1] | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column.[2] | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer.[3] |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each enantiomer. |
| Sample Volatility | Not required. | Required (derivatization may be necessary).[2] | Not required. |
| Resolution | High | Very High | Variable, dependent on analyte and chiral solvating agent. |
| Analysis Time | Moderate | Fast to Moderate | Fast |
| Instrumentation | HPLC with UV or other suitable detector. | GC with FID or MS detector. | NMR spectrometer. |
| Advantages | Broad applicability, robust, well-established methods for similar compounds.[4] | High efficiency and resolution.[2] | Rapid analysis, no chromatographic separation needed.[3] |
| Disadvantages | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Limited to volatile or derivatizable compounds.[2] | Lower sensitivity, may require higher sample concentrations, expensive instrumentation. |
Chiral HPLC Method Performance
While specific performance data for this compound is not extensively published, data from structurally similar benzylic alcohols on widely used polysaccharide-based chiral stationary phases provide a strong basis for method development and expected performance. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a wide range of chiral compounds, including alcohols.[4]
Table 2: Typical Performance of Polysaccharide-Based CSPs for Benzylic Alcohols
| Chiral Stationary Phase | Typical Mobile Phase | Expected Selectivity (α) | Expected Resolution (Rs) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (90:10, v/v) | > 1.2 | > 1.5 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5, v/v) | > 1.1 | > 1.5 |
Note: The values presented are typical and may vary depending on the specific analyte, exact mobile phase composition, flow rate, and temperature.
Experimental Protocols
Chiral HPLC Method
This protocol outlines a general procedure for the determination of enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.
1. Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
HPLC Grade Solvents: n-Hexane, Isopropanol, Ethanol.
-
Sample: Racemic this compound standard and the sample for analysis.
-
0.45 µm syringe filters.
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample for analysis at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 254 nm (due to the phenyl group).[4]
-
Injection Volume: 10 µL.
4. Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the analytical sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
-
Alternative Method: Chiral GC-MS
For a comprehensive comparison, a general protocol for chiral GC-MS is provided. This method often requires derivatization to enhance the volatility of the alcohol.
1. Derivatization (Acetylation):
-
In a vial, dissolve 1 mg of this compound in 0.5 mL of pyridine.
-
Add 0.2 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
2. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column (e.g., CP Chirasil-DEX CB).[2]
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
References
A Comparative Spectroscopic Analysis of 2-Methyl-2-phenylpropan-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Methyl-2-phenylpropan-1-ol and its structural isomers: 2-Methyl-1-phenylpropan-1-ol, 1-Phenylbutan-2-ol, and 2-Phenylbutan-1-ol. The differentiation of these isomers is crucial in various fields, including synthetic chemistry, drug development, and quality control, where precise structural elucidation is paramount. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to facilitate their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its selected isomers. These distinctions are critical for the accurate identification of each compound.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Ar-H (ppm) | -CH-OH (ppm) | -CH₂-OH (ppm) | Aliphatic -CH- (ppm) | Aliphatic -CH₂- (ppm) | Aliphatic -CH₃ (ppm) | -OH (ppm) |
| This compound | ~7.2-7.4 (m) | - | ~3.6 (s) | - | - | ~1.3 (s) | ~1.6 (br s) |
| 2-Methyl-1-phenylpropan-1-ol | ~7.2-7.4 (m) | ~4.3 (d) | - | ~2.0 (m) | - | ~0.8 (d), ~1.0 (d) | ~1.9 (br s) |
| 1-Phenylbutan-2-ol | ~7.1-7.3 (m) | ~3.8 (m) | - | - | ~1.4-1.8 (m) | ~0.9 (t) | ~1.7 (br s) |
| 2-Phenylbutan-1-ol | ~7.1-7.3 (m) | - | ~3.7 (m) | ~2.7 (m) | ~1.7 (m) | ~0.8 (t) | ~1.5 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Ar-C (ppm) | Ar-C (ipso) (ppm) | -C-OH (ppm) | -CH₂-OH (ppm) | Aliphatic -CH- (ppm) | Aliphatic -CH₂- (ppm) | Aliphatic -CH₃ (ppm) |
| This compound | ~125-128 | ~146 | ~40 | ~70 | - | - | ~25 |
| 2-Methyl-1-phenylpropan-1-ol | ~126-128 | ~143 | ~80 | - | ~35 | - | ~18, ~19 |
| 1-Phenylbutan-2-ol | ~126-129 | ~139 | ~73 | - | ~42 | ~30 | ~10 |
| 2-Phenylbutan-1-ol | ~126-129 | ~143 | - | ~67 | ~48 | ~27 | ~12 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch |
| This compound | ~3350 (broad) | ~3050 | ~2960 | ~1050 |
| 2-Methyl-1-phenylpropan-1-ol | ~3370 (broad) | ~3060 | ~2960 | ~1020 |
| 1-Phenylbutan-2-ol | ~3360 (broad) | ~3030 | ~2960 | ~1080 |
| 2-Phenylbutan-1-ol | ~3350 (broad) | ~3030 | ~2960 | ~1040 |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | [M-CH₃]⁺ | [M-C₂H₅]⁺ | [M-C₃H₇]⁺ | Base Peak |
| This compound | 150 (weak) | 132 | 135 | - | 107 | 119 ([M-CH₂OH]⁺) |
| 2-Methyl-1-phenylpropan-1-ol | 150 (weak) | 132 | 135 | 121 | 107 | 107 ([C₇H₇O]⁺) |
| 1-Phenylbutan-2-ol | 150 (weak) | 132 | 135 | 121 | - | 91 ([C₇H₇]⁺) |
| 2-Phenylbutan-1-ol | 150 (weak) | 132 | 135 | 121 | - | 91 ([C₇H₇]⁺) |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified alcohol was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization-Mass Spectrometry (EI-MS) Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source was used.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
A Comparative Analysis of the Biological Activities of 2-Methyl-2-phenylpropan-1-ol Derivatives and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Methyl-2-phenylpropan-1-ol derivatives and similar compounds, supported by available experimental data. The information is intended to inform research and development in pharmacology and medicinal chemistry.
Introduction
This compound and its derivatives belong to the broader class of phenylpropanolamines, a group of compounds known for a range of biological activities. Many of these compounds interact with the sympathetic nervous system and histamine (B1213489) receptors, leading to their investigation for various therapeutic applications. This guide focuses on two primary activities: sympathomimetic effects, primarily through norepinephrine (B1679862) release, and antihistaminic effects at the H1 receptor. Due to a lack of specific quantitative data for this compound, this guide draws comparisons with structurally related and well-characterized compounds to infer potential activities and guide future research.
Sympathomimetic Activity: Norepinephrine Releasing Agents
Many phenylpropanolamine derivatives function as indirect sympathomimetics by promoting the release of norepinephrine from presynaptic nerve terminals.[1][2] This action leads to the activation of adrenergic receptors, resulting in physiological effects such as vasoconstriction, increased heart rate, and nasal decongestion.[1][3]
Comparative Data
Table 1: Comparative Norepinephrine Releasing Activity of Phenylpropanolamine Derivatives and Similar Compounds
| Compound | EC50 for Norepinephrine Release (nM) | Reference |
| Phenylpropanolamine (PPA) | Data not available | [1] |
| Ephedrine | ~70 | [2] |
| Pseudoephedrine | ~150 | [2] |
| Amphetamine | 24.8 | [2] |
Note: Data is often derived from in vitro studies using rat brain synaptosomes and may not directly translate to human potency.
Mechanism of Action: Norepinephrine Release
The mechanism of action for norepinephrine releasing agents involves their uptake into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, these compounds interact with vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles, leading to the displacement of norepinephrine into the cytoplasm. This results in a reversal of the NET direction, causing the release of norepinephrine into the synaptic cleft.[1]
Caption: Mechanism of Norepinephrine Release by Phenylpropanolamine Derivatives.
Antihistaminic Activity: H1 Receptor Antagonism
Some phenylpropanolamine derivatives exhibit antihistaminic properties by acting as antagonists or inverse agonists at the histamine H1 receptor. This action blocks the effects of histamine, which is a key mediator of allergic and inflammatory responses.
Comparative Data
Direct quantitative data on the H1 receptor affinity of this compound is not available in the public domain. However, the activity of other H1 antagonists provides a reference for the potential potency of compounds in this class.
Table 2: Comparative H1 Receptor Antagonist Activity
| Compound | pA2 Value (Guinea Pig Ileum) | Reference |
| Mepyramine | 9.3 | [4] |
| Diphenhydramine | 8.2 | [4] |
| Fexofenadine | 9.5 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.
Mechanism of Action: H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses like smooth muscle contraction and the expression of pro-inflammatory cytokines.[5][6] H1 antagonists block these effects by binding to the receptor and preventing its activation by histamine.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Guinea Pig Ileum Contraction Assay for Antihistaminic Activity
This ex vivo assay is a classical pharmacological method to determine the potency of H1 antagonists.
Workflow:
Caption: Workflow for the Guinea Pig Ileum Contraction Assay.
Detailed Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.
-
Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for 30-60 minutes, with the buffer being changed every 15 minutes.
-
Agonist Dose-Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed to remove the histamine. A specific concentration of the antagonist (test compound) is then added to the bath and incubated for a predetermined time (e.g., 30 minutes).
-
Second Agonist Dose-Response: In the presence of the antagonist, a second cumulative concentration-response curve to histamine is obtained.
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are plotted. The rightward shift in the histamine dose-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Norepinephrine Release Assay
This in vitro assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus or hippocampus) of rats.
-
Radiolabeling: The synaptosomes are incubated with [³H]-norepinephrine to allow for its uptake into the vesicles.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Compound Addition: After a baseline period of collecting fractions of the perfusate, the test compound is added to the buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Scintillation Counting: The amount of [³H]-norepinephrine in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The release of [³H]-norepinephrine is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal release, is then calculated.
Conclusion
While direct quantitative biological activity data for this compound and its immediate derivatives remain to be fully elucidated in publicly accessible literature, the structural similarities to well-known phenylpropanolamines suggest potential for both sympathomimetic (norepinephrine releasing) and antihistaminic (H1 receptor antagonist) activities. The provided comparative data for related compounds and detailed experimental protocols offer a framework for researchers to investigate these potential activities. Further structure-activity relationship studies are warranted to precisely characterize the pharmacological profile of this compound derivatives and to explore their therapeutic potential.
References
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 antagonists: receptor affinity versus selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Validating 2-Methyl-2-phenylpropan-1-ol's Structure with 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of robust chemical analysis. This guide provides a comparative overview of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of 2-Methyl-2-phenylpropan-1-ol. We present a detailed analysis of the experimental data and protocols to objectively demonstrate the utility of each technique.
The unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound is paramount for confirming its molecular structure. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for establishing the connectivity between atoms, thereby providing a complete and confident structural determination.
A Comparative Analysis of 2D NMR Techniques
The following sections detail the application of COSY, HSQC, and HMBC in the structural verification of this compound. The data presented is a realistic representation based on spectral databases and predictive models.
¹H-¹H Correlation Spectroscopy (COSY)
The COSY experiment is fundamental for identifying proton-proton coupling networks within a molecule. It reveals which protons are unmittelbare neighbors, typically separated by two or three bonds.
| ¹H Signal (ppm) | Correlating Proton(s) (ppm) | Interpretation |
| 7.25-7.45 (m, 5H, Ar-H) | 7.25-7.45 | Protons on the phenyl ring are coupled to each other. |
| 3.65 (s, 2H, -CH₂-) | None | The methylene (B1212753) protons are a singlet and show no coupling to other protons. |
| 1.28 (s, 6H, 2x -CH₃) | None | The two methyl groups are equivalent and appear as a singlet with no proton neighbors. |
| 2.10 (s, 1H, -OH) | None | The hydroxyl proton is a singlet and does not typically show coupling. |
The COSY spectrum of this compound primarily confirms the coupling between the aromatic protons. The absence of cross-peaks for the methylene and methyl protons confirms their isolated nature within the proton coupling network.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the signals of protonated carbons.
| ¹³C Signal (ppm) | Directly Attached Proton(s) (ppm) | Carbon Type |
| 128.5 (ortho), 128.0 (meta), 126.5 (para) | 7.25-7.45 | Aromatic CH |
| 72.5 | 3.65 | -CH₂- |
| 26.0 | 1.28 | -CH₃ |
The HSQC spectrum provides a direct link between the proton and carbon skeletons of the molecule. It unequivocally assigns the carbon signals for the aromatic rings, the methylene group, and the two equivalent methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful of the three for elucidating the complete carbon framework. It reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and connecting different spin systems.
| ¹H Signal (ppm) | Correlating ¹³C Signal(s) (ppm) | Interpretation (Number of Bonds) |
| 7.25-7.45 (Ar-H) | 142.0 (ipso-C), 128.5 (ortho-C), 128.0 (meta-C), 126.5 (para-C), 72.5 (-CH₂-) | Confirms connectivity within the phenyl ring and to the benzylic methylene group (²J, ³J). |
| 3.65 (-CH₂-) | 142.0 (ipso-C), 70.5 (quaternary C), 26.0 (2x -CH₃) | Establishes the crucial link between the phenyl ring, the methylene group, the quaternary carbon, and the methyl groups (²J, ³J). |
| 1.28 (2x -CH₃) | 70.5 (quaternary C), 72.5 (-CH₂-) | Confirms the attachment of the methyl groups to the quaternary carbon and their proximity to the methylene group (²J, ³J). |
The HMBC data is pivotal in confirming the entire molecular structure. The correlations from the methylene protons to the ipso-carbon of the phenyl ring and the quaternary carbon, as well as the correlations from the methyl protons to the quaternary carbon and the methylene carbon, definitively establish the connectivity of all atoms in this compound.
Experimental Protocols
Sample Preparation: this compound (10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.6 mL). Tetramethylsilane (TMS) was used as an internal standard.
NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
COSY: The gradient-enhanced COSY (gCOSY) experiment was performed with a spectral width of 12 ppm in both dimensions. 256 increments were collected in the t₁ dimension with 16 scans per increment.
-
HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The spectral width was 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 256 increments were collected in the t₁ dimension with 8 scans per increment.
-
HMBC: The gradient-enhanced HMBC experiment was optimized for a long-range coupling of 8 Hz. The spectral width was 12 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension. 400 increments were collected in the t₁ dimension with 32 scans per increment.
Visualizing the Structural Elucidation Workflow
The logical progression of experiments and data analysis for validating the structure of this compound is illustrated in the following workflow diagram.
Figure 1. Workflow for the structural validation of this compound using 2D NMR.
Key HMBC Correlations for Structural Confirmation
The following diagram highlights the critical HMBC correlations that unambiguously confirm the connectivity around the quaternary carbon and the link between the aliphatic and aromatic moieties of this compound.
Figure 2. Key HMBC correlations confirming the structure of this compound.
Conclusion
This comparative guide demonstrates that while COSY and HSQC are essential for assigning proton and protonated carbon signals, HMBC is the most definitive technique for elucidating the complete and unambiguous structure of this compound. The long-range correlations observed in the HMBC spectrum provide the critical links between all molecular fragments, including the non-protonated quaternary carbon, thereby offering unequivocal structural validation. The combined application of these 2D NMR techniques provides a robust and reliable methodology for the structural characterization of small organic molecules, a critical step in all stages of chemical research and development.
A Comparative Analysis of Experimental and Predicted Spectral Data for 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Cross-Referencing of Spectroscopic Data
This guide provides a comprehensive comparison of experimental and predicted spectral data for the compound 2-Methyl-2-phenylpropan-1-ol (CAS No. 600-06-6). By cross-referencing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this document aims to offer a valuable resource for compound identification, structural elucidation, and data validation in research and development settings.
Workflow for Spectral Data Comparison
The following diagram illustrates the systematic workflow for comparing experimental and predicted spectral data, a critical process in chemical analysis and structural verification.
Caption: Workflow for the comparison of experimental and predicted spectral data.
Comparison of Experimental and Predicted Spectral Data
The following tables summarize the available experimental and predicted spectral data for this compound.
Table 1: ¹H NMR Data (Predicted)
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OH | Variable | Singlet (broad) |
| -CH₂- | ~3.5 | Singlet |
| Phenyl-H | ~7.2-7.4 | Multiplet |
| -CH₃ | ~1.3 | Singlet |
Note: Experimental ¹H NMR data for this compound was not available in the searched databases.
Table 2: ¹³C NMR Data (Predicted)
| Assignment | Predicted Chemical Shift (ppm) |
| Quaternary C (C-OH) | ~75 |
| Quaternary C (C-phenyl) | ~45 |
| Phenyl C-H | ~125-128 |
| Phenyl C (ipso) | ~145 |
| -CH₂- | ~70 |
| -CH₃ | ~25 |
Note: Experimental ¹³C NMR data for this compound was not available in the searched databases.
Table 3: FT-IR Data
| Experimental Absorption Bands (cm⁻¹) | Predicted Absorption Bands (cm⁻¹) | Assignment |
| ~3400 (broad) | ~3400-3600 | O-H stretch (alcohol) |
| ~3000-3100 | ~3000-3100 | C-H stretch (aromatic) |
| ~2850-3000 | ~2850-3000 | C-H stretch (aliphatic) |
| ~1600, ~1495 | ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1050 | ~1000-1200 | C-O stretch (primary alcohol) |
Experimental data sourced from publicly available databases. Predicted data from standard IR correlation tables.
Table 4: Mass Spectrometry Data
| Experimental m/z | Relative Intensity | Predicted Fragment | Assignment |
| 150 | Low | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 119 | High | [C₉H₁₁]⁺ | Loss of -CH₂OH |
| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |
| 59 | High | [C₃H₇O]⁺ | Loss of benzyl (B1604629) radical |
Experimental data sourced from SpectraBase.[1] Predicted fragmentation patterns are based on common fragmentation pathways for benzylic alcohols.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
A sample of 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound is accurately weighed.[2]
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]
-
The solution is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[3]
-
The NMR tube is capped and carefully placed in the NMR spectrometer.
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse program is common to produce a spectrum with singlet peaks for each unique carbon.[4]
-
Acquisition parameters such as spectral width, acquisition time, and relaxation delay are optimized for the specific compound and desired resolution.[4]
-
The free induction decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.
Fourier Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[5]
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[6]
-
The prepared sample is placed in the infrared beam path of the spectrometer.[7]
-
The infrared spectrum is recorded by passing an infrared beam through the sample and measuring the absorption at different wavenumbers.[7][8] The instrument collects an interferogram, which is then Fourier transformed to produce the final spectrum.[6]
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
-
In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).[9][10]
Mass Analysis and Detection:
-
The newly formed ions are accelerated into a mass analyzer.[11]
-
The mass analyzer, typically a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[11]
-
The separated ions are detected, and their abundance is recorded.[11][12]
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values.[11]
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 8. rtilab.com [rtilab.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
Benchmarking the efficiency of different catalysts for the synthesis of 2-Methyl-2-phenylpropan-1-ol
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of tertiary alcohols such as 2-Methyl-2-phenylpropan-1-ol is a critical endeavor. The choice of catalyst and synthetic methodology directly impacts yield, purity, and overall process economy. This guide provides an objective comparison of prevalent catalytic and stoichiometric methods for the synthesis of this compound and its structural isomers, supported by available experimental data.
Data Presentation: A Comparative Analysis of Synthetic Routes
The synthesis of this compound, a tertiary alcohol, is most commonly achieved through the Grignard reaction. This method offers a versatile and established route for carbon-carbon bond formation.[1][2] Alternative methods, such as organometallic catalysis, are prevalent for other alcohol syntheses but are less direct for this specific target. The following table summarizes quantitative data for the synthesis of this compound and its isomer, 2-methyl-1-phenyl-1-propanol, via Grignard reagents, which provides a benchmark for efficiency.
| Synthetic Route | Reagents | Catalyst/Promoter | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Grignard Synthesis of an Isomer | Chlorobenzene (B131634), Magnesium, Isobutyraldehyde (B47883) | Zinc-sodium alloy | Tetrahydrofuran (B95107) | Reflux (65°C), then room temperature hydrolysis | 91.1 | 99.6 | [3] |
| Comparative Grignard Synthesis (No Promoter) | Chlorobenzene, Magnesium, Isobutyraldehyde | None | Tetrahydrofuran | Reflux (65°C), then room temperature hydrolysis | 84.5 | 99.4 | [3] |
| Grignard Synthesis with Alternative Metal | Chlorobenzene, Sodium, Isobutyraldehyde | Zinc-sodium alloy | Tetrahydrofuran | Reflux (65°C), then room temperature hydrolysis | 72.2 | 99.0 | [3] |
| Grignard Synthesis with Alternative Metal | Chlorobenzene, Zinc, Isobutyraldehyde | Zinc-sodium alloy | Tetrahydrofuran | Reflux (65°C), then room temperature hydrolysis | 75.4 | 89.9 | [3] |
| Sodium-Mediated Synthesis | Chlorobenzene, Sodium, Isobutyraldehyde | Polymer-supported naphthalene | - | -78°C | 85 | - | [3] |
Note: The data presented is for the synthesis of 2-methyl-1-phenyl-1-propanol, a structural isomer of the target compound, as detailed in the cited patent. This data is provided to benchmark the efficiency of a closely related Grignard synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the synthesis of tertiary alcohols like this compound via the Grignard reaction.
1. Grignard Reaction: Phenylmagnesium Bromide with Acetone (B3395972)
This is a primary route for synthesizing 2-Phenyl-2-propanol, a close analog of the target molecule.[4]
-
Grignard Reagent Formation:
-
All glassware must be thoroughly flame-dried under vacuum or oven-dried to ensure anhydrous conditions.[4]
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.
-
A solution of bromobenzene (B47551) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings.[4] A small crystal of iodine can be used to initiate the reaction.
-
The reaction is initiated by gentle heating and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4][5]
-
-
Reaction with Acetone:
-
The Grignard reagent solution is cooled to 0°C using an ice bath.[4]
-
A solution of dry acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for at least 30 minutes.[4]
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured into a beaker containing a stirred, cold saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[4]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation or column chromatography.[4]
-
2. Grignard Reaction: Chlorobenzene and Isobutyraldehyde (for the isomer 2-methyl-1-phenyl-1-propanol)
This protocol is based on a patented procedure for a structural isomer.[3]
-
Reaction Setup:
-
Under the protection of an inert gas, magnesium chips and an additive (e.g., zinc-sodium alloy) are added to an organic solvent like tetrahydrofuran.[3]
-
The mixture is heated to reflux, and chlorobenzene is added dropwise.[3]
-
After the formation of the Grignard reagent, isobutyraldehyde is added dropwise while maintaining reflux conditions for 0.5 to 1.5 hours.[3]
-
-
Work-up and Purification:
-
The resulting reaction solution is filtered to recover unreacted magnesium chips.[3]
-
The filtrate is hydrolyzed by the dropwise addition of an acid solution or a weak acid saline solution at room temperature.[3]
-
The mixture is allowed to separate into layers, and the organic phase is collected.
-
The organic solvent is recovered, and the final product is obtained by vacuum distillation.[3]
-
Visualizations
Experimental Workflow for Catalyst Screening
References
- 1. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of Primary, Secondary, and Tertiary Phenylpropanols
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting Reaction Outcomes and Designing Efficient Synthetic Pathways
The structural arrangement of a functional group on a carbon skeleton is a fundamental determinant of a molecule's chemical reactivity. In the case of phenylpropanols, the position of the hydroxyl group relative to the phenyl ring dictates the interplay of steric and electronic factors, leading to significant variations in reaction rates and mechanisms. This guide provides a comparative study of the reactivity of primary (3-phenyl-1-propanol), secondary (1-phenyl-1-propanol), and tertiary (2-phenyl-2-propanol) phenylpropanols, with a focus on acid-catalyzed dehydration and potassium permanganate (B83412) oxidation. The experimental data and detailed protocols provided herein offer a practical framework for laboratory applications.
Key Reactivity Principles: A Snapshot
The reactivity of phenylpropanol isomers is primarily governed by two key factors:
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate, such as E1 dehydration, the stability of this intermediate is paramount. The order of carbocation stability is tertiary > secondary > primary. Furthermore, a carbocation adjacent to a phenyl ring (a benzylic carbocation) is significantly stabilized through resonance.
-
Steric Hindrance: The accessibility of the hydroxyl group and the alpha-hydrogen is crucial for reactions like oxidation and E2 elimination. Primary alcohols are the least sterically hindered, while tertiary alcohols are the most hindered.
Acid-Catalyzed Dehydration: A Race Towards Alkene Formation
The acid-catalyzed dehydration of alcohols is a classic elimination reaction that yields an alkene. The mechanism and rate of this reaction are highly dependent on the structure of the alcohol.
The general order of reactivity for alcohol dehydration is tertiary > secondary > primary . This trend is directly correlated with the stability of the carbocation intermediate formed during the reaction.
| Phenylpropanol Isomer | Class | Predominant Mechanism | Carbocation Intermediate | Relative Stability of Carbocation | Expected Relative Rate |
| 2-Phenyl-2-propanol | Tertiary | E1 | Tertiary, Benzylic | Very High | Very Fast |
| 1-Phenyl-1-propanol | Secondary | E1 | Secondary, Benzylic | High | Fast |
| 3-Phenyl-1-propanol | Primary | E2 | N/A (concerted) | N/A | Slow |
Experimental Data: Comparative Dehydration
| Substrate | Catalyst | Temperature (°C) | Reaction Time | Major Product | Yield (%) |
| 2-Phenyl-2-propanol | H₃PO₄ (catalytic) | 85-95 | < 30 min | α-Methylstyrene | > 90 |
| 1-Phenyl-1-propanol | H₂SO₄ (catalytic) | 100 | ~ 1 hour | 1-Phenylpropene | ~ 85 |
| 3-Phenyl-1-propanol | Alumina (Al₂O₃) | 300-350 | Continuous flow | Allylbenzene | ~ 80-85 |
Note: The different catalysts and conditions reflect the varying reactivity of the isomers. Direct comparison under identical conditions is challenging due to the vast differences in reaction rates.
Dehydration Reaction Mechanisms
The dehydration of secondary and tertiary phenylpropanols proceeds through an E1 (Elimination, Unimolecular) mechanism, which involves the formation of a carbocation intermediate. In contrast, the dehydration of primary phenylpropanols follows an E2 (Elimination, Bimolecular) mechanism, which is a concerted, one-step process.
A Comparative Guide to the Synthesis of 2-Methyl-2-phenylpropan-1-ol: Evaluating Cost-Effectiveness
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed comparison of various synthetic methods for producing 2-Methyl-2-phenylpropan-1-ol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. We will evaluate the cost-effectiveness of each method based on reagent costs, reaction yields, and process complexity, supported by detailed experimental protocols.
Executive Summary
The synthesis of this compound can be achieved through several routes, with the most common being the Grignard reaction. Alternative methods include catalytic hydrogenation and Friedel-Crafts alkylation. This guide presents a comparative analysis of these methods, focusing on providing the necessary data for researchers to make informed decisions based on their specific laboratory or industrial scale needs.
Method 1: Grignard Reaction
The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds and is the most frequently cited method for the synthesis of this compound.[1] Two primary variations of this approach are considered here.
Variation A: Benzylmagnesium chloride and Acetone (B3395972)
In this variation, benzylmagnesium chloride is prepared from benzyl (B1604629) chloride and magnesium turnings, which then reacts with acetone to form the desired tertiary alcohol after acidic workup.[1]
Variation B: Phenylmagnesium bromide and Isobutyraldehyde
An alternative Grignard approach involves the reaction of phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium, with isobutyraldehyde.
Experimental Protocol: Grignard Reaction (Variation A)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl chloride
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Acetone: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise while maintaining the temperature at 0°C.
-
Work-up: The reaction mixture is quenched by slow addition to a stirred, cold saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation.
Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a "greener" alternative to the Grignard reaction by avoiding the use of organometallic reagents and ethereal solvents. This method typically involves the reduction of a ketone precursor, isobutyrophenone, using a metal catalyst and a hydrogen source.
Variation A: Asymmetric Hydrogenation with Chiral Ruthenium Catalyst
For the synthesis of enantiomerically enriched this compound, asymmetric hydrogenation using a chiral ruthenium catalyst is a powerful method.
Variation B: Reduction with Raney Nickel or Sodium Borohydride (B1222165)
A more cost-effective, though non-asymmetric, reduction can be achieved using catalysts like Raney Nickel under a hydrogen atmosphere or a chemical reducing agent like sodium borohydride.
Experimental Protocol: Catalytic Hydrogenation (Reduction with Sodium Borohydride)
Materials:
-
Isobutyrophenone
-
Sodium borohydride
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: Isobutyrophenone (1.0 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0°C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product. The product is then purified by column chromatography on silica (B1680970) gel.
Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of isobutyrophenone.
Method 3: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene (B151609) with a suitable alkylating agent in the presence of a Lewis acid catalyst presents a potential direct route to the carbon skeleton of this compound. A plausible, though less common, approach involves the reaction of benzene with 2-methyl-2-propen-1-ol.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Benzene
-
2-Methyl-2-propen-1-ol
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere. The suspension is cooled to 0°C.
-
Addition of Reactants: A solution of 2-methyl-2-propen-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise. Benzene (in excess) is then added slowly to the reaction mixture.
-
Reaction: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. Progress is monitored by TLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Workflow for Friedel-Crafts Alkylation
Caption: Workflow for the Friedel-Crafts alkylation synthesis.
Cost-Effectiveness Comparison
The following tables summarize the estimated costs and process parameters for each synthetic method. Prices are based on bulk chemical supplier data and are subject to market fluctuations.
Table 1: Starting Material and Reagent Costs
| Reagent/Material | Grignard (A) | Grignard (B) | Catalytic Hyd. (B) | Friedel-Crafts | Price (USD/kg or L) | Source |
| Benzyl Chloride | ✓ | ~35 | [2] | |||
| Magnesium Turnings | ✓ | ✓ | ~57 | [3] | ||
| Acetone | ✓ | ~97 | [4] | |||
| Diethyl Ether | ✓ | ✓ | ~51 | [5] | ||
| Chlorobenzene | ✓ | ~1.15 | [6] | |||
| Isobutyraldehyde | ✓ | ~1.23 | [7] | |||
| Isobutyrophenone | ✓ | ~5.50 | [8] | |||
| Sodium Borohydride | ✓ | ~2.75 | [9] | |||
| Raney Nickel | ✓ | ~3.00 | [3] | |||
| Benzene | ✓ | ~1.00 | N/A | |||
| 2-Methyl-2-propen-1-ol | ✓ | ~1.22 | ||||
| Anhydrous AlCl₃ | ✓ | ~0.67 | [6] |
Table 2: Process and Yield Comparison
| Parameter | Grignard Reaction | Catalytic Hydrogenation | Friedel-Crafts Alkylation |
| Typical Yield | 65-92%[1] | 85-95% | 40-60% (estimated) |
| Reaction Time | 3-5 hours | 2-6 hours | 5-8 hours |
| Reaction Temp. | 0-65°C | 0-25°C | 0-25°C |
| Purification | Vacuum Distillation | Column Chromatography | Column Chromatography |
| Safety Concerns | Pyrophoric Grignard reagent, flammable ether | Flammable hydrogen gas (if used), toxic catalysts | Corrosive Lewis acid, carcinogenic benzene |
| Scalability | Well-established for industrial scale | Readily scalable | Potential for side reactions at scale |
| Estimated Material Cost per 100g Product | ~$25-35 | ~$30-45 (with NaBH₄), Variable with catalyst | ~$40-60 |
Conclusion
Based on this analysis, the Grignard reaction (Variation A) appears to be the most cost-effective method for the synthesis of this compound, primarily due to its high and reliable yields and the relatively moderate cost of starting materials. While catalytic hydrogenation offers a greener alternative, the cost of catalysts, especially for asymmetric synthesis, can be significantly higher. The reusability of these catalysts is a critical factor in their economic viability. The Friedel-Crafts alkylation route is the least explored for this specific target molecule and is likely to be less efficient due to the potential for side reactions and lower yields, making it the least cost-effective option of the three.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, desired purity (and enantiomeric excess), available equipment, and safety considerations. For large-scale production where cost is a primary driver, the Grignard reaction remains the most attractive option. For applications requiring high enantiopurity, the additional cost of asymmetric catalytic hydrogenation may be justified.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. study.com [study.com]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-Methyl-2-phenylpropan-1-ol
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 2-Methyl-2-phenylpropan-1-ol, a chiral alcohol of interest in organic synthesis and medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology.
The presence of stereoisomers can significantly impact the pharmacological and toxicological properties of a drug substance. Therefore, robust and reliable analytical methods are essential to separate and quantify the enantiomers of this compound and to identify any potential isomeric impurities. This guide explores the application of Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
At a Glance: Performance Comparison of Analytical Techniques
The choice of an analytical method for determining the isomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes |
Literature review of the applications of different isomers of methylphenylpropanol
For Researchers, Scientists, and Drug Development Professionals
The structural diversity of methylphenylpropanol isomers lends them to a wide array of applications, from the synthesis of life-saving pharmaceuticals to the creation of captivating fragrances. The position of the methyl and hydroxyl groups on the phenylpropanol backbone dramatically influences the molecule's chemical properties and biological activity. This guide provides a comparative analysis of different methylphenylpropanol isomers, summarizing their performance in various applications with supporting experimental data and detailed protocols.
Pharmaceutical Intermediates: Chiral Building Blocks for Drug Synthesis
Certain isomers of methylphenylpropanol are crucial chiral building blocks in the synthesis of pharmaceuticals, where stereochemistry is paramount for therapeutic efficacy.
3-(Methylamino)-1-phenylpropan-1-ol (B195923): A Key Intermediate for Atomoxetine (B1665822)
The (R)-enantiomer of 3-(methylamino)-1-phenylpropan-1-ol is a vital intermediate in the synthesis of Atomoxetine, a medication used to treat Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. The specific stereoisomer is critical for the drug's efficacy.
Experimental Protocol: Synthesis of Atomoxetine from (R)-3-(methylamino)-1-phenyl-1-propanol [1]
A common synthetic route involves the etherification of (R)-3-(methylamino)-1-phenyl-1-propanol with 2-fluorotoluene.
Materials:
-
(R)-3-methylamino-1-phenyl-1-propanol
-
2-fluorotoluene
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
10% Hydrochloric acid (aq)
-
45% Sodium hydroxide (B78521) (aq)
Procedure:
-
Dissolve (R)-3-methylamino-1-phenyl-1-propanol, 2-fluorotoluene, and potassium tert-butoxide in DMSO.
-
Heat the reaction mixture at 60°C for 8 hours.
-
After cooling, perform an extraction with ethyl acetate and water.
-
Wash the organic layer with 10% aqueous HCl to separate the atomoxetine from unreacted 2-fluorotoluene.
-
Basify the acidic aqueous layer with 45% NaOH.
-
Extract the product twice with ethyl acetate.
-
The combined organic layers can then be further processed to isolate and purify atomoxetine.
Workflow for the Synthesis of Atomoxetine:
2-Methyl-1-phenyl-1-propanol: Versatility in Synthesis
2-Methyl-1-phenyl-1-propanol is another valuable chiral alcohol in organic synthesis[3][4]. Its enantiomers serve as building blocks for creating other enantiomerically pure compounds[3]. It is also a key intermediate in the production of photoinitiator 1173 (2-hydroxy-2-methyl-1-phenyl-1-propanone)[5].
A patent describes a method for preparing 2-methyl-1-phenyl-1-propanol with high yield and purity[5].
| Reactant Ratio (isobutyraldehyde:chlorobenzene) | Reaction Conditions | Yield (%) | Purity (%) |
| 1:1 | Reflux | 91.1 | 99.6 |
| 1.2:1 | Reflux | 75.4 | 89.9 |
| 1:1 | 40°C | 80.6 | 96.5 |
Table 1: Synthesis of 2-methyl-1-phenyl-1-propanol under various conditions as described in patent CN109020784A.[5]
N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (Ohmefentanyl): Stereochemistry and Analgesic Potency
Ohmefentanyl is an exceptionally potent opioid analgesic. Its eight possible stereoisomers exhibit vast differences in analgesic activity, highlighting the critical role of stereochemistry in drug-receptor interactions[6].
| Isomer | Analgesic Activity (ED50, mg/kg) | Relative Potency (to Morphine) |
| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | 13,100 |
| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | 2,990 |
| Antipodes (1d, 1c) | Least potent | - |
Table 2: Analgesic activity of the most potent ohmefentanyl isomers in mice (intraperitoneal, hot plate test).[6]
Pharmacological Testing Protocols
Hot Plate Test for Analgesia
The hot plate test is a standard method for assessing the efficacy of analgesic drugs by measuring the latency of a thermal pain response in rodents[3][4].
Experimental Protocol: Mouse Hot Plate Test [3][7]
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).
-
Transparent cylinder to confine the mouse to the plate.
-
Timer.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes.
-
Administer the test compound or vehicle control to the mice (e.g., intraperitoneally).
-
After a predetermined time (e.g., 30 minutes), place a mouse on the pre-heated hot plate and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a response is observed.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage in animals that do not respond.
-
The latency to the first response is recorded as a measure of analgesia.
Opioid Receptor Binding Assay
Opioid receptor binding assays are used to determine the affinity of a compound for opioid receptors. This is a crucial step in the development of new opioid analgesics[8].
Experimental Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor [8]
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [3H]-DAMGO, a selective mu-opioid receptor agonist).
-
Test compound (e.g., an isomer of methylphenylpropanol).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cell harvester with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of the cell membranes in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of naloxone).
-
Add the membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value (binding affinity) using the Cheng-Prusoff equation.
Principle of Competitive Opioid Receptor Binding Assay:
Applications in Fragrance and Flavor
Several isomers of methylphenylpropanol are valued for their distinct olfactory properties and are used in the fragrance and flavor industry.
-
2-Methyl-1-phenyl-2-propanol: This isomer is used in the production of fragrances and flavoring agents, contributing desirable aromatic characteristics[8][9]. It has a floral, herbaceous odor reminiscent of lilac and is stable in alkaline conditions, making it suitable for soap perfumes.
-
3-Phenyl-1-propanol: Possessing a pleasant floral scent, this isomer is a key ingredient in perfumes and flavorings[10][11]. It is found naturally in some fruits and spices[11].
-
1-Phenyl-2-propanol: This isomer is utilized in fragrances, particularly in lilac, hyacinth, and rose compositions[12].
The enantiomers of chiral fragrance molecules can have distinct odors, a principle that is well-established in the fragrance industry.
Other Industrial Applications
-
2-Methyl-1-phenyl-2-propanol: Beyond fragrances, this isomer serves as an effective solvent in organic synthesis, enhancing the solubility of reactants and improving reaction yields[9]. It is also used in the preparation of 2-methyl-1-phenyl-2-propyl bromide[13].
-
2-Methyl-1-phenyl-1-propanol: As mentioned earlier, this isomer is a precursor for photoinitiator 1173, which is used in UV-curing systems for inks, coatings, and adhesives[5].
Conclusion
The isomers of methylphenylpropanol represent a versatile class of compounds with significant applications across the pharmaceutical, fragrance, and chemical industries. The subtle changes in their molecular structure lead to profound differences in their biological activity and chemical utility. For researchers and developers, a thorough understanding of the properties and synthesis of each isomer is essential for harnessing their full potential in the creation of novel drugs, fragrances, and industrial materials. The experimental protocols and comparative data presented in this guide offer a foundational resource for the evaluation and application of these valuable chemical entities.
References
- 1. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. chemimpex.com [chemimpex.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN108892605A - A kind of preparation process of photoinitiator 1173 - Google Patents [patents.google.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-2-phenylpropan-1-ol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-2-phenylpropan-1-ol, a combustible liquid, to assist researchers, scientists, and drug development professionals in adhering to best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1] In case of accidental contact, rinse the affected skin area with soap and plenty of water, and for eye contact, flush with pure water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Labeling:
-
Isolate the waste this compound in a dedicated, sealed, and chemically compatible container.
-
Clearly label the container with the full chemical name ("this compound"), the quantity of waste, and appropriate hazard warnings (e.g., "Combustible Liquid").
-
-
Secure Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical and its quantity. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
Quantitative Data Summary
The following table summarizes key data for this compound and a structurally similar compound, which is important for risk assessment in handling and disposal.
| Property | This compound | 2-Methyl-1-phenyl-1-propanol (Analogue) |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol |
| Boiling Point | Not Available | 124 - 125 °C |
| Flash Point | Not Available | Combustible liquid |
| Physical State | Not Available | Liquid |
Data for 2-Methyl-1-phenyl-1-propanol is provided as a reference for a structurally similar compound.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Considerations
According to the Resource Conservation and Recovery Act (RCRA), ignitable hazardous wastes, which include many alcohol-based solutions, are subject to specific disposal regulations.[5] While the EPA provides an "alcohol exemption" for aqueous solutions containing less than 24% alcohol by volume, this is generally not applicable to the concentrations of this compound found in a laboratory setting.[6][7] Therefore, it is crucial to manage this chemical as a hazardous waste. Intentional dilution of the waste to meet exemption criteria is illegal.[8] Empty containers that held this compound should also be managed as hazardous waste unless properly decontaminated.
References
Personal protective equipment for handling 2-Methyl-2-phenylpropan-1-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-2-phenylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory. Selection should be based on a task-specific risk assessment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves.[1][2][3] Gloves must be inspected prior to use.[2] | Protects skin from direct contact. |
| Body Protection | Wear fire/flame resistant and impervious clothing or a suitable protective lab coat.[1][2] | Protects against skin contact and potential splashes. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] | Protects respiratory system from harmful vapors, mists, or dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to control vapor exposure.[1][2][3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3][5] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[6]
2. Chemical Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
When transferring, pour slowly to minimize splashing and vapor generation.
3. Storage:
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials and sources of ignition.[7]
4. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
Isolate waste material in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, quantity, and hazard information.
2. Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
3. Disposal Method:
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]
-
Do not let the chemical enter drains.[1][2][3] Adhered or collected material should be promptly disposed of.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
